4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
Descripción
Propiedades
IUPAC Name |
(4-bromo-2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSKUOXAVUUJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642760 | |
| Record name | (4-Bromo-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-71-1 | |
| Record name | (4-Bromo-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is a complex organic molecule that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a halogenated and fluorinated benzophenone core coupled with a pyrrolidinomethyl moiety, presents multiple points for further functionalization, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway for this compound, designed to be a valuable resource for researchers in the field.
The synthesis of this target molecule is strategically divided into two key transformations: a Friedel-Crafts acylation to construct the benzophenone core, followed by a Mannich reaction to introduce the pyrrolidinomethyl group. This guide will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental protocols, and offer insights into the rationale behind the chosen synthetic strategy.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the carbon-nitrogen bond of the pyrrolidinomethyl group, suggesting a Mannich reaction as the final synthetic step. This disconnection leads back to the key intermediate, 4-bromo-2-fluorobenzophenone. Further disconnection of the benzophenone core at the carbonyl-aryl bond points to a Friedel-Crafts acylation between a substituted benzoyl chloride and a suitable aromatic partner. This analysis forms the basis of the forward synthesis described herein.
Overall Synthetic Pathway
Figure 1: Overall synthetic workflow for 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-fluorobenzophenone via Friedel-Crafts Acylation
The initial and crucial step in this synthetic sequence is the construction of the benzophenone scaffold. This is achieved through a Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds to an aromatic ring.[1][2] In this specific application, we will be reacting the commercially available 4-bromo-2-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).
Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] The key steps are as follows:
-
Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic acylium ion (RC≡O⁺). This resonance-stabilized cation is the active electrophile in the reaction.
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although in practice, more than a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.
Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzophenone
This protocol is adapted from established procedures for Friedel-Crafts acylations.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluorobenzoyl chloride | 237.45 | 23.75 g | 0.1 |
| Benzene | 78.11 | 150 mL | - |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-bromo-2-fluorobenzoyl chloride (23.75 g, 0.1 mol) in dry benzene (150 mL).
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30-45 minutes, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromo-2-fluorobenzophenone as a solid.
Part 2: Introduction of the Pyrrolidinomethyl Group via the Mannich Reaction
The final step in the synthesis is the introduction of the pyrrolidinomethyl group at the 4'-position of the benzophenone core. This is accomplished through the Mannich reaction, a three-component condensation involving an active hydrogen compound (in this case, the electron-rich 4'-position of the benzophenone), formaldehyde, and a secondary amine (pyrrolidine).[6][7]
Mechanism of the Mannich Reaction
The Mannich reaction is a powerful tool for C-C bond formation and aminomethylation.[8] The mechanism involves:
-
Formation of the Eschenmoser's Salt Precursor: Formaldehyde reacts with the secondary amine, pyrrolidine, in an acidic or basic medium to form a highly electrophilic iminium ion (pyrrolidin-1-ylmethaniminium).
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 4-bromo-2-fluorobenzophenone, activated by the carbonyl group (which directs para), acts as a nucleophile and attacks the iminium ion. This step is analogous to a Friedel-Crafts alkylation.
-
Deprotonation: A base in the reaction mixture removes a proton from the aromatic ring, restoring aromaticity and yielding the final Mannich base, 4-bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone.
Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
This protocol is based on general procedures for the Mannich reaction on aromatic ketones.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluorobenzophenone | 281.1 | 14.05 g | 0.05 |
| Pyrrolidine | 71.12 | 4.3 mL (3.56 g) | 0.05 |
| Formaldehyde (37% in H₂O) | 30.03 | 4.1 mL | ~0.05 |
| Ethanol | 46.07 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | A few drops | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-bromo-2-fluorobenzophenone (14.05 g, 0.05 mol) in ethanol (100 mL).
-
To this solution, add pyrrolidine (4.3 mL, 0.05 mol) and formaldehyde solution (4.1 mL, ~0.05 mol).
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add water (100 mL) to the residue and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone.
Characterization Data
While a specific literature source for the complete characterization of the final product was not identified during the literature survey, the following are the expected spectral characteristics based on the structure and data from analogous compounds.
-
¹H NMR: Expected signals would include aromatic protons from both phenyl rings, with characteristic splitting patterns. The protons of the pyrrolidine ring would appear as multiplets in the aliphatic region. A singlet corresponding to the methylene bridge (-CH₂-) connecting the pyrrolidine and the phenyl ring would also be present.
-
¹³C NMR: The spectrum would show signals for all the carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the aliphatic carbons of the pyrrolidinomethyl group.
-
IR Spectroscopy: Key absorption bands would be expected for the carbonyl group (C=O) of the benzophenone, C-Br stretching, C-F stretching, and C-N stretching.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (362.24 g/mol for C₁₈H₁₇BrFNO), along with characteristic fragmentation patterns.
Health and Safety Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
4-Bromo-2-fluorobenzoyl chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymatory. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Benzene: Carcinogenic and highly flammable. Use in a closed system or with excellent ventilation. Avoid inhalation and skin contact.
-
Aluminum Chloride (Anhydrous): Corrosive. Reacts violently with water, releasing heat and HCl gas. Causes severe skin and eye burns. Handle in a dry environment and add to reaction mixtures cautiously.
-
Pyrrolidine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use with adequate ventilation and appropriate PPE.[9][10]
-
Formaldehyde: Toxic, corrosive, and a known carcinogen. May cause an allergic skin reaction. Handle with extreme caution, ensuring minimal exposure.[5][7]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of 4-bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone. By employing a Friedel-Crafts acylation followed by a Mannich reaction, this versatile scaffold can be synthesized in a laboratory setting. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to produce this compound for further investigation in drug discovery and development programs. As with all chemical syntheses, adherence to strict safety protocols is paramount.
References
-
[Safety Data Sheet: Aluminium chloride - Carl ROTH]([Link] cGRmfGU4ZDE3OThjYjQzZTE2NjQzYjI4YjYyZGRjNzE3ZDY1YjYyZTU4MjMyYjMyZDYyYjI4YjYyZDZjNzE3ZDY1)
Sources
- 1. scribd.com [scribd.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability Profiling and Degradation Kinetics: 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
Topic: Thermal Stability and Degradation Profile of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone Content Type: Technical Whitepaper & Stability Profiling Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Development Leads[1][2]
Executive Summary
This technical guide provides a predictive stability profile for 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone , a specialized intermediate likely utilized in the synthesis of CNS-active agents or rigid antihistamine analogs.[1][2]
As a Senior Application Scientist, I classify this molecule as a Class III Labilophore (High Reactivity Risk). Its stability profile is governed by two competing degradation vectors:
-
Nucleophilic Lability: The ortho-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing carbonyl group.[2] -
Oxidative Susceptibility: The benzylic pyrrolidine moiety presents a high risk for N-oxide formation and oxidative dealkylation under thermal stress.
This guide details the mechanistic pathways of degradation, required stress-testing protocols, and mitigation strategies for storage and handling.[2]
Structural Analysis & Predicted Vulnerabilities
To understand the thermal and chemical stability, we must deconstruct the molecule into its reactive pharmacophores.
Site A: The Activated Ortho-Fluorine ( Risk)
The 2-fluoro substituent is not merely a halogen; it is a "ticking time bomb" in basic or nucleophilic media.[2] The carbonyl group at the C1 position withdraws electron density from the ring, making the C2-Fluorine bond highly susceptible to attack by nucleophiles (OH⁻, alkoxides, amines).
-
Risk: Rapid hydrolysis to the phenol (2-hydroxy derivative) or cyclization to xanthone impurities if heated.[2]
-
Condition: pH > 8.0 or presence of Lewis bases.
Site B: The Benzylic Pyrrolidine (Oxidation Risk)
The nitrogen atom is benzylic (adjacent to a phenyl ring) and tertiary.
-
Mechanism: Benzylic C-H bonds have lower bond dissociation energy (BDE ~85 kcal/mol).[2] Thermal stress in the presence of oxygen facilitates radical abstraction, leading to iminium ion intermediates that hydrolyze to the aldehyde (dealkylation) or form N-oxides.
-
Condition: Aerobic environments, especially >40°C.[2]
Site C: The Benzophenone Core (Photochemical Risk)
Benzophenones are classic triplet-state photosensitizers.[2]
-
Mechanism: Upon UV exposure (300–360 nm), the carbonyl undergoes
transition, forming a diradical that can abstract hydrogen atoms from solvent or the pyrrolidine ring, leading to dimerization (benzpinacol formation).
Degradation Pathways (Mechanistic Visualization)
The following diagram maps the three critical degradation pathways derived from First Principles analysis of the functional groups.
Figure 1: Predicted degradation pathways.[2] Red path indicates base-catalyzed instability; Yellow indicates oxidative sensitivity; Green indicates photolability.[1][2]
Experimental Protocols: Forced Degradation (Stress Testing)
Do not use generic screening protocols. The specific reactivities identified above require a tailored approach.
Protocol A: pH-Rate Profiling ( Validation)
Objective: Determine the hydrolytic stability of the 2-Fluoro group.
-
Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Buffer (50:50).
-
Buffers: Prepare 50mM phosphate buffers at pH 2.0, 7.0, and 10.0.
-
Stress: Incubate at 60°C for 24 hours.
-
Analysis: HPLC-UV (254 nm).
-
Success Criteria:
Protocol B: Oxidative Challenge (Benzylic Amine Check)
Objective: Assess susceptibility to N-oxide formation.[1][2]
-
Reagent: 3% Hydrogen Peroxide (
) in Methanol/Water. -
Condition: Ambient temperature for 4 hours. Do not heat initially, as benzylic amines react rapidly.[1][2]
-
Detection: LC-MS is mandatory here.[1][2] Look for M+16 (N-oxide) and M-69 (Loss of pyrrolidine ring via dealkylation).[1][2]
Protocol C: Solid State Thermal Stability (TGA/DSC)
Objective: Determine safe processing temperatures (e.g., for drying or extrusion).[2]
-
DSC (Differential Scanning Calorimetry): Heat from 30°C to 250°C at 10°C/min in a hermetically sealed pan (to prevent volatile amine loss).[2]
-
Interpretation: Look for an exotherm prior to melting. An exotherm < 150°C indicates thermal instability of the C-Br or C-F bond.[2]
Quantitative Data Summary (Predicted)
Based on structural analogs (2-fluorobenzophenones and N-benzyl pyrrolidines), the following stability profile is projected:
| Stress Condition | Predicted Stability | Major Degradant | Risk Level |
| Acid (0.1N HCl, 60°C) | High | None (Protonation protects amine) | Low |
| Base (0.1N NaOH, 60°C) | Very Low | 2-Hydroxy-4-bromo-4'-pyrrolidinomethyl BP | Critical |
| Oxidation (3% H2O2) | Low | N-Oxide / Benzaldehyde deriv.[1][2] | High |
| Thermal (Solid, <80°C) | Moderate | None (if dry) | Low |
| Photolytic (UV-A) | Low | Benzpinacol / Radical products | High |
Analytical Workflow Strategy
To accurately detect these specific degradants, a standard C18 gradient is insufficient due to the polarity difference between the amine and the potential phenol degradant.
Figure 2: Recommended analytical workflow. High pH chromatography is suggested to suppress protonation of the pyrrolidine, ensuring sharp peak shapes.
References
-
Nucleophilic Substitution of 2-Fluorobenzophenones
-
Oxidative Degradation of Benzylic Amines
-
Photochemical Instability of Benzophenones
-
Forced Degradation Guidelines
Sources
- 1. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Bromo-2-fluoro-4'-pyrrolidinomethyl Benzophenone and its Analogs: Synthesis, Potential Biological Activities, and Evaluation Protocols
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone, a novel compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, potential biological applications, and evaluation. We will delve into the rationale behind synthetic strategies, explore potential mechanisms of action based on structure-activity relationships of related benzophenones, and provide detailed experimental protocols for its characterization.
Introduction: The Benzophenone Scaffold in Drug Discovery
The benzophenone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique diaryl ketone structure provides a versatile platform for introducing various functional groups, thereby modulating its pharmacokinetic and pharmacodynamic properties. Benzophenone analogs have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The introduction of a halogen atom, such as bromine, and a fluorine atom can significantly enhance the biological activity of organic molecules.[3][4] Furthermore, the incorporation of a pyrrolidinomethyl group can improve solubility and bioavailability, making the target compound an intriguing candidate for drug development.
This guide will specifically focus on the synthesis and potential biological evaluation of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone and its analogs. By understanding the synthetic nuances and the structure-activity relationships of related compounds, researchers can efficiently explore the therapeutic potential of this promising chemical entity.
Synthetic Strategies: A Proposed Pathway
The synthesis of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone can be approached through a multi-step process, leveraging well-established reactions in organic chemistry. A plausible synthetic route is outlined below, based on the synthesis of similar benzophenone derivatives.[5][6]
Synthesis of the Benzophenone Core
The core structure, 4-Bromo-2-fluorobenzophenone, can be synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride. This intermediate can be prepared from 4-bromo-2-fluorobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Friedel-Crafts Acylation. The resulting 4-Bromo-2-fluorobenzoyl chloride would then be reacted with a suitable protected precursor of the pyrrolidinomethyl benzene moiety. A direct Friedel-Crafts reaction on a benzene ring bearing a pyrrolidinomethyl group might be challenging due to potential side reactions with the Lewis acid. Therefore, a more strategic approach is to first synthesize the benzophenone with a precursor functional group at the 4'-position, which can then be converted to the pyrrolidinomethyl group. A common precursor is a methyl group.
A more direct and likely successful approach involves the Friedel-Crafts acylation of fluorobenzene with 4-bromobenzoyl chloride to yield 4-bromo-4'-fluorobenzophenone.[5] While this does not yield the exact substitution pattern of the target molecule, it demonstrates the feasibility of the Friedel-Crafts reaction for synthesizing halogenated benzophenones.
For the target molecule, a more tailored approach would be:
-
Preparation of 4-Bromo-2-fluorobenzoyl chloride: Starting from 4-bromo-2-fluorotoluene, oxidation of the methyl group to a carboxylic acid, followed by treatment with thionyl chloride, would yield the desired acyl chloride.
-
Friedel-Crafts Acylation: Reaction of 4-Bromo-2-fluorobenzoyl chloride with toluene in the presence of aluminum chloride would yield 4-Bromo-2-fluoro-4'-methylbenzophenone.
Introduction of the Pyrrolidinomethyl Group
Once the 4-Bromo-2-fluoro-4'-methylbenzophenone core is synthesized, the pyrrolidinomethyl group can be introduced at the 4'-position.
Step 3: Bromination of the Methyl Group. The methyl group at the 4'-position can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or AIBN) to yield 4-Bromo-2-fluoro-4'-(bromomethyl)benzophenone. This is analogous to the bromination of p-bromoacetophenone.[7]
Step 4: Nucleophilic Substitution with Pyrrolidine. The final step involves the nucleophilic substitution of the bromine atom in the bromomethyl group with pyrrolidine. This reaction is typically carried out in a suitable solvent like acetonitrile or DMF to afford the target compound, 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone.
Figure 1: Proposed synthetic pathway for 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone.
Potential Biological Activities and Structure-Activity Relationships (SAR)
Based on the biological activities reported for structurally similar benzophenone analogs, 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone and its derivatives are anticipated to exhibit a range of pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzophenone derivatives.[2] The presence of halogen atoms, particularly bromine and fluorine, has been shown to enhance cytotoxic effects against various cancer cell lines.[3] The mechanism of action for some anticancer benzophenones involves the inhibition of angiogenesis and the induction of apoptosis.[2]
Structure-Activity Relationship Insights:
-
Halogen Substitution: The position and nature of the halogen substituent on the phenyl rings are critical for activity. Electron-withdrawing groups, such as halogens, often contribute to increased potency.[8]
-
Aminoalkyl Side Chains: The introduction of aminoalkyl side chains, like the pyrrolidinomethyl group, can improve water solubility and bioavailability, which are crucial for drug efficacy. These groups can also participate in hydrogen bonding interactions with biological targets.
Antimicrobial Activity
Benzophenone analogs have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Structure-Activity Relationship Insights:
-
Halogenation: Similar to anticancer activity, halogenation of the benzophenone scaffold has been correlated with enhanced antimicrobial effects.[4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a significant role in its ability to penetrate microbial cell walls. The pyrrolidinomethyl group can modulate this property.
Other Potential Activities
Benzophenone derivatives have also been explored as α-glucosidase inhibitors, which are relevant for the treatment of diabetes.[9] The specific substitution pattern of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone warrants investigation into a broader range of biological targets.
Experimental Protocols for Evaluation
To thoroughly characterize the biological potential of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone and its analogs, a series of in vitro and in silico studies are recommended.
In Vitro Anticancer Activity Assessment
MTT Assay Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzophenone compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.[8]
Figure 2: Workflow for determining the in vitro anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity Assessment
Broth Microdilution Method Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Dilution: Prepare serial dilutions of the benzophenone compounds in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[1]
In Silico Molecular Docking Studies
To gain insights into the potential mechanism of action, molecular docking studies can be performed.
Molecular Docking Protocol:
-
Target Selection: Identify potential protein targets based on the suspected biological activity (e.g., vascular endothelial growth factor receptor (VEGFR) for anti-angiogenic activity, microbial enzymes).
-
Ligand and Protein Preparation: Prepare the 3D structures of the benzophenone analogs (ligands) and the target protein. This includes energy minimization and the addition of polar hydrogens.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, PyRx) to predict the binding mode and affinity of the ligands to the active site of the target protein.
-
Analysis: Analyze the docking results, focusing on the binding energy and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[8]
Conclusion and Future Directions
4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone represents a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive framework for its synthesis, potential biological activities, and evaluation. The proposed synthetic pathway offers a clear and feasible route to obtain the target compound and its analogs. Based on the structure-activity relationships of related benzophenones, these novel compounds are anticipated to possess significant anticancer and antimicrobial properties.
Future research should focus on the successful synthesis and purification of these compounds, followed by a thorough in vitro and in vivo evaluation to validate their therapeutic potential. Further derivatization of the benzophenone core, by altering the substitution patterns on the phenyl rings and modifying the aminoalkyl side chain, could lead to the discovery of even more potent and selective drug candidates. The systematic exploration of this chemical space, guided by the principles outlined in this document, holds great promise for advancing drug discovery efforts.
References
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
-
Synthesis of 4-bromo-4'-fluorobenzophenone - PrepChem.com. (URL: [Link])
-
p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids - Journal of Chemistry Letters. (URL: [Link])
-
Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed. (URL: [Link])
- CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google P
- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google P
-
Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - NIH. (URL: [Link])
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - NIH. (URL: [Link])
-
Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - MDPI. (URL: [Link])
-
Structure-Activity Relationships of Synthetic Cathinones - PMC - PubMed Central. (URL: [Link])
-
Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed. (URL: [Link])
-
Flavones and Related Compounds: Synthesis and Biological Activity - PMC. (URL: [Link])
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - NIH. (URL: [Link])
Sources
- 1. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jchemlett.com [jchemlett.com]
- 9. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays Using 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Promise of Novel Benzophenone Derivatives in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. The benzophenone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] Notably, various benzophenone analogues have demonstrated promising antimicrobial and antifungal properties.[3][4]
The antimicrobial efficacy of benzophenone derivatives is often attributed to their ability to disrupt bacterial cell membranes.[5] Structure-activity relationship studies have revealed that the benzophenone core is crucial for this activity, which can be further modulated by various substitutions.[5] For instance, the presence of a cationic group and specific halogen substitutions, such as bromo and chloro groups, can significantly influence the antimicrobial potency.[3][6] Some benzophenones have been shown to target the bacterial membrane, leading to depolarization and leakage of intracellular contents.[4][5]
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of a novel benzophenone derivative, 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone . The methodologies outlined herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[7][8][9][10]
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible results.
1.1. Characterization of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
| Property | Description | Importance in Antimicrobial Assays |
| Molecular Formula | C₁₈H₁₇BrFNO | Essential for calculating molar concentrations for stock solutions. |
| Molecular Weight | 362.24 g/mol | Crucial for accurate preparation of stock and working solutions. |
| Solubility | To be determined experimentally. Common solvents for benzophenone derivatives include DMSO, ethanol, and methanol. | The choice of solvent is critical to ensure the compound remains in solution throughout the assay and does not precipitate. The final concentration of the solvent in the assay should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects. |
| Purity | To be determined by analytical methods such as HPLC or NMR. | High purity is essential to ensure that the observed antimicrobial activity is solely attributable to the test compound. |
| Stability | To be assessed under various conditions (e.g., temperature, light exposure). | Understanding the compound's stability is crucial for proper storage and handling to maintain its potency. |
1.2. Protocol for Stock Solution Preparation
This protocol outlines the preparation of a 10 mg/mL stock solution. Adjustments may be necessary based on the compound's solubility.
-
Weighing: Accurately weigh 10 mg of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone using a calibrated analytical balance.
-
Solubilization: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add a suitable solvent (e.g., DMSO) incrementally until the compound is completely dissolved. Start with a small volume (e.g., 500 µL) and vortex thoroughly. If necessary, gently warm the solution.
-
Final Volume Adjustment: Once fully dissolved, add the solvent to a final volume of 1 mL.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] This method is considered a gold standard for antimicrobial susceptibility testing.[12]
2.1. Principle
Serial dilutions of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone are prepared in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
2.2. Workflow for MIC Determination
Caption: Workflow for MBC determination.
3.3. Detailed Protocol for MBC
Materials:
-
MIC plate with results
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
Procedure:
-
Selection of Wells: From the completed MIC assay, select the wells corresponding to the MIC and higher concentrations where no growth was observed.
-
Subculturing: Aliquot 10-100 µL from each selected well and spread it onto a separate, clearly labeled MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration. [13] 3.4. Example Data Presentation
| Compound Concentration (µg/mL) | CFU/mL on Subculture Plate | % Kill |
| MIC (16) | 5 x 10³ | 99.0% |
| 32 | <500 | ≥99.9% (MBC) |
| 64 | 0 | 100% |
| Initial Inoculum | 5 x 10⁵ | - |
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative assay to assess the susceptibility of a microorganism to an antimicrobial agent. [14][15] 4.1. Principle
A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. A paper disk impregnated with a known amount of the test compound is placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk. [15]The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
4.2. Detailed Protocol for Agar Disk Diffusion
Materials:
-
Sterile MHA plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile paper disks (6 mm)
-
Stock solution of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
-
Positive control disks (e.g., ciprofloxacin)
-
Negative control disks (impregnated with solvent only)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. [16]3. Disk Preparation and Application:
-
Aseptically apply a known volume (e.g., 10 µL) of the test compound solution at a specific concentration onto sterile paper disks. Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zones of inhibition in millimeters using a caliper or ruler. [16] 4.3. Example Data Presentation
| Test Microorganism | Compound (Concentration) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (30 µ g/disk ) | 18 |
| Escherichia coli ATCC 25922 | 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (30 µ g/disk ) | 14 |
| Staphylococcus aureus ATCC 25923 | Ciprofloxacin (5 µ g/disk ) | 25 |
| Escherichia coli ATCC 25922 | Ciprofloxacin (5 µ g/disk ) | 30 |
| Staphylococcus aureus ATCC 25923 | Solvent Control | 0 |
| Escherichia coli ATCC 25922 | Solvent Control | 0 |
Interpretation and Further Steps
The results from these assays will provide a preliminary antimicrobial profile of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone.
-
MIC values indicate the potency of the compound in inhibiting microbial growth.
-
The MBC/MIC ratio helps in classifying the compound as bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).
-
Zone of inhibition diameters provide a qualitative measure of antimicrobial activity and can be used for screening purposes.
Further investigations should include:
-
Testing against a broader panel of clinically relevant and drug-resistant microorganisms.
-
Time-kill kinetic assays to study the rate of bactericidal activity.
-
Mechanism of action studies to elucidate the molecular target (e.g., membrane depolarization assays, macromolecular synthesis inhibition).
-
Cytotoxicity assays using mammalian cell lines to assess the compound's safety profile.
By following these standardized and well-validated protocols, researchers can obtain reliable and reproducible data on the antimicrobial properties of novel compounds like 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone, paving the way for the development of new and effective antimicrobial therapies.
References
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]
-
Frontiers. (n.d.). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Retrieved from [Link]
-
PubMed. (2009, August 27). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]
-
National Institutes of Health. (2023, September 6). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Retrieved from [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). CLSI: Clinical & Laboratory Standards Institute. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
YouTube. (2016, August 29). 1 Preparation of inoculum (english). Retrieved from [Link]
-
MDPI. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
-
BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
AWS. (n.d.). The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). atcc® multidrug-resistant & antimicrobial testing reference strains. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). CLSI 2024 M100Ed34(1). Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]
-
PubMed. (2013, February). EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]
-
PubMed Central. (n.d.). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Retrieved from [Link]
-
PubMed Central. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved from [Link]
-
bioMérieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]
-
National Institutes of Health. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). list of provided type strains of bacteria with their ATCC codes. Retrieved from [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
-
Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from [Link]
-
YouTube. (2021, April 3). Antimicrobials: Mechanism of action. Retrieved from [Link]
-
National Institutes of Health. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
Sources
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 5. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies | MDPI [mdpi.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 10. nih.org.pk [nih.org.pk]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. asm.org [asm.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anticancer Properties of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
Abstract
This document provides a comprehensive experimental framework for investigating the anticancer potential of the novel synthetic compound, 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone. Benzophenone scaffolds are of significant interest in medicinal chemistry, with various derivatives demonstrating a range of biological activities, including anticancer effects.[1][2][3] This guide outlines a logical, multi-tiered approach, beginning with fundamental in vitro cytotoxicity screening and progressing to more detailed mechanistic studies and preliminary in vivo efficacy assessments. The protocols herein are designed to be robust and self-validating, providing researchers in oncology and drug development with the necessary tools to rigorously evaluate this compound's therapeutic promise.
Introduction: The Rationale for Investigation
The benzophenone core is a privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds.[1][2] Its derivatives have been explored for a multitude of therapeutic applications, including their potential as anticancer agents.[2][4][5] The unique structural features of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone, specifically the halogen substitutions and the pyrrolidinomethyl moiety, warrant a thorough investigation into its cytotoxic and cytostatic properties against cancer cells. The fluorine and bromine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and its overall bioactivity.[6] This guide provides a systematic approach to elucidate the compound's anticancer profile.
Preliminary Characterization and Handling of the Test Compound
Prior to biological evaluation, it is imperative to ensure the purity and stability of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone.
-
Purity Assessment: The compound's purity should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for all biological assays.
-
Solubility: Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. It is crucial to determine the maximum tolerable DMSO concentration for the selected cell lines, which is typically ≤ 0.5%.
-
Stability: The stability of the compound in solution under experimental conditions (e.g., in cell culture media at 37°C) should be assessed to ensure that the observed effects are due to the compound itself and not its degradation products.
In Vitro Evaluation of Anticancer Activity
The initial phase of testing involves assessing the compound's effect on cancer cell viability and proliferation.
Cell Line Selection
A panel of human cancer cell lines should be selected to represent a variety of cancer types. This allows for the assessment of the compound's spectrum of activity. Suggested cell lines include:
-
MCF-7: Estrogen receptor-positive breast cancer
-
MDA-MB-231: Triple-negative breast cancer
-
A549: Non-small cell lung cancer
-
HT-29: Colorectal cancer
-
PC-3: Prostate cancer
-
A normal, non-cancerous cell line (e.g., MCF-10A or primary cells) should be included to assess for selective cytotoxicity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[7][8]
Protocol: MTT Assay [9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Hypothetical MTT Assay Results
| Cell Line | IC50 (µM) at 48h |
| MCF-7 | 15.2 |
| MDA-MB-231 | 8.9 |
| A549 | 22.5 |
| HT-29 | 12.8 |
| PC-3 | 18.1 |
| MCF-10A | >100 |
Mechanistic Studies: Unraveling the Mode of Action
Once the cytotoxic potential of the compound is established, the next step is to investigate the underlying mechanisms of cell death.
Apoptosis Induction: Annexin V-FITC/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[12]
Protocol: Annexin V-FITC/PI Staining [15][16]
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide Solution to each cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
dot
Caption: Workflow for Apoptosis Detection.
Cell Cycle Analysis
Many anticancer agents exert their effects by inducing cell cycle arrest.[17] Flow cytometry with propidium iodide staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]
Protocol: Cell Cycle Analysis [20]
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
dot
Caption: Potential Cell Cycle Checkpoints.
Western Blot Analysis of Key Signaling Proteins
To delve deeper into the molecular mechanisms, Western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[21][22][23]
Key Protein Targets:
-
Apoptosis: Cleaved Caspase-3, PARP, Bax, Bcl-2
-
Cell Cycle: p21, p27, Cyclin D1, CDK4
-
Potential Signaling Pathways: p53, Akt, MAPK/ERK[24]
Protocol: Western Blotting [21]
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Anticancer Efficacy: Xenograft Models
Promising in vitro results should be validated in an in vivo setting. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical assessment of anticancer drugs.[25][26][27][28][29]
Protocol: Subcutaneous Xenograft Model [25][30]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[25] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Table 2: Key Parameters for In Vivo Xenograft Study
| Parameter | Description |
| Animal Strain | Athymic Nude Mice (nu/nu) |
| Cell Line | MDA-MB-231 |
| Treatment Groups | Vehicle Control, Compound (Low Dose), Compound (High Dose), Positive Control (e.g., Paclitaxel) |
| Dosing Schedule | Daily, for 21 days |
| Primary Endpoint | Tumor Growth Inhibition |
| Secondary Endpoints | Body Weight, Survival, Biomarker Analysis of Tumors |
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the systematic evaluation of the anticancer properties of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone. The data generated from these experiments will provide critical insights into the compound's efficacy and mechanism of action, forming the basis for further preclinical development and potential clinical translation. Future studies could explore the compound's effects on other cancer hallmarks, such as angiogenesis and metastasis, and investigate its potential for combination therapy with existing anticancer drugs.
References
-
Journal of Chemistry Letters. (n.d.). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Retrieved from [Link]
-
Cho, S.-Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(4), 237-242. Retrieved from [Link]
-
Al-Snafi, A. E. (2025). In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431). PubMed Central. Retrieved from [Link]
-
Jin, K., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 12, 968333. Retrieved from [Link]
-
de Oliveira, C. M., et al. (2021). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2021). Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs. PubMed, 33(23), 114778. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Frontiers. (2022). Experimental mouse models for translational human cancer research. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell cycle, apoptosis, and in vitro cytotoxicity assay. Retrieved from [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
PLOS One. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. Retrieved from [Link]
-
ACS Publications. (n.d.). Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Retrieved from [Link]
-
NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21601-21612. Retrieved from [Link]
-
Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
-
MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
-
MDPI. (2022). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Retrieved from [Link]
-
Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]
-
Journal of Cancer. (2014). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Retrieved from [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. Retrieved from [Link]
-
The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Retrieved from [Link]
-
University of Arizona. (2016). ANIMAL MODELS IN CANCER RESEARCH. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Retrieved from [Link]
-
PubMed Central. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Belluti, F., et al. (2009). Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors. PubMed, 44(3), 1341-8. Retrieved from [Link]
-
Khanna, C., et al. (2015). Animal models and therapeutic molecular targets of cancer: utility and limitations. PubMed Central. Retrieved from [Link]
-
Frontiers. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]
-
Singh, P., et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. PubMed, 22(11), 991-1004. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. Retrieved from [Link]
-
ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
-
NIH. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of synthetic and natural benzophenones with anticancer activity. Retrieved from [Link]
Sources
- 1. jchemlett.com [jchemlett.com]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. medium.com [medium.com]
- 23. blog.championsoncology.com [blog.championsoncology.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
HPLC method development for 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone purity analysis
An Application Note on the Development of a Stability-Indicating HPLC Method for the Purity Analysis of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
Introduction
4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is a complex substituted benzophenone derivative. Molecules of this class are of significant interest in pharmaceutical research due to their wide range of biological activities.[1] The stringent purity and stability requirements for active pharmaceutical ingredients (APIs) necessitate the development of reliable and robust analytical methods.[2] High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity determination and impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[3]
This application note details a systematic approach to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its potential degradation products, process impurities, and excipients.[2][4] The development strategy encompasses initial parameter screening, optimization, and forced degradation studies to ensure the method's specificity, as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6] The objective is to provide a comprehensive protocol for researchers engaged in the quality control and stability assessment of this and structurally related compounds.
Analyte Physicochemical Properties (Predicted)
A thorough understanding of the analyte's physicochemical properties is foundational to logical method development. Since 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is a specific and potentially novel compound, its properties are predicted based on its structure.
Structure: (4-bromo-2-fluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone
| Property | Predicted Value / Characteristic | Rationale for HPLC Method Development |
| Molecular Weight | ~390.27 g/mol | Influences diffusion characteristics; standard for small molecule analysis. |
| pKa (most basic) | ~9.0 - 10.0 | The pyrrolidine nitrogen is basic. The mobile phase pH must be controlled to ensure consistent ionization and retention, and good peak shape. A pH between 3 and 7 is a logical starting point. |
| logP | ~4.5 - 5.5 | The high logP value indicates significant hydrophobicity, making it highly suitable for reversed-phase chromatography. |
| UV Chromophore | Benzophenone core | The conjugated system provides strong UV absorbance, making UV detection a highly suitable and sensitive choice. A wavelength maximum (λmax) is expected around 254 nm.[7] |
Part 1: HPLC Method Development Strategy
The development of a robust, stability-indicating HPLC method follows a systematic and logical progression. The goal is to achieve adequate resolution between the main analyte peak and all potential impurities and degradants within a reasonable analysis time.
Causality Behind Experimental Choices
-
Column Chemistry Selection: A C18 (octadecylsilane) stationary phase was chosen as the primary screening column due to its hydrophobic character, which is well-suited for retaining the nonpolar benzophenone core (high logP). Its versatility and wide availability make it the industry standard for initial method development for small molecules.[3]
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile was selected over methanol as it typically provides better peak shapes for complex molecules and has a lower UV cutoff, minimizing baseline noise.
-
Aqueous Phase: A buffered aqueous phase is critical. Given the basic nature of the pyrrolidine moiety, controlling the mobile phase pH is essential to prevent peak tailing. A phosphate or formate buffer at a pH of 3.0 is chosen initially to ensure the amine is fully protonated, promoting a single ionic species and improving peak symmetry.
-
-
Detection Wavelength: Based on the benzophenone chromophore, initial experiments should be run with a Photodiode Array (PDA) detector to scan the UV spectrum of the analyte peak. This allows for the selection of an optimal detection wavelength (λmax) that maximizes sensitivity for the parent drug and provides adequate sensitivity for potential impurities. A wavelength of 254 nm is a common starting point for such structures.[7]
-
Elution Mode: A gradient elution is selected over an isocratic method. For purity analysis, where impurities may have a wide range of polarities, a gradient is necessary to elute highly retained compounds while maintaining good resolution of early-eluting peaks, all within an efficient runtime.[8]
Method Development Workflow
The workflow is designed to logically refine chromatographic conditions from initial screening to a final, optimized method.
Caption: Systematic workflow for HPLC method development.
Part 2: Forced Degradation Studies Protocol
Forced degradation, or stress testing, is essential for developing and demonstrating the specificity of stability-indicating methods.[5][9][10] The goal is to generate potential degradation products to ensure they are separated from the parent analyte. The target degradation is typically between 5-20% to ensure that the primary degradants are formed without completely destroying the sample.[6][11]
Protocol: Forced Degradation Sample Preparation
Stock Solution Preparation: Prepare a stock solution of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1.0 M HCl.
-
Heat at 80°C for 4 hours.
-
Cool to room temperature.
-
Neutralize with 1.0 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1.0 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 1.0 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
-
Control Sample:
-
Prepare a 0.1 mg/mL solution of the unstressed drug substance in the mobile phase.
-
Caption: Forced degradation stress conditions.
Part 3: Optimized HPLC Method and System Suitability
Following the development strategy, the following optimized chromatographic conditions and system suitability criteria were established.
Table 1: Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Table 2: System Suitability Test (SST) Protocol and Acceptance Criteria
System suitability testing ensures that the chromatographic system is adequate for the intended analysis. This protocol must be run before any sample analysis.
| Parameter | Method | Acceptance Criteria |
| Tailing Factor (T) | Five replicate injections of a standard solution (0.1 mg/mL). | T ≤ 1.5 for the parent analyte peak. |
| Theoretical Plates (N) | Five replicate injections of a standard solution (0.1 mg/mL). | N ≥ 5000 for the parent analyte peak. |
| Repeatability (%RSD) | Five replicate injections of a standard solution (0.1 mg/mL). | %RSD of peak area ≤ 1.0%. |
| Resolution (Rs) | Injection of a stressed sample (e.g., base hydrolysis) where a critical pair of peaks (parent and closest eluting degradant) is observed. | Rs ≥ 2.0 between the parent peak and the closest eluting impurity/degradant. |
Part 4: Method Validation Protocol
The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14]
Protocol: Validation Experiments
-
Specificity:
-
Inject the diluent blank, a standard solution, and all samples from the forced degradation study.
-
Acceptance Criteria: The blank must show no interfering peaks. The parent analyte peak must be free from co-elution with any degradation products or impurities. This is confirmed using PDA peak purity analysis.
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Prepare a placebo mixture (if analyzing a drug product) and spike it with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Calculate the percentage recovery of the API at each level.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six individual preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
-
Robustness:
-
Systematically vary key method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).
-
Analyze the effect on system suitability parameters.
-
Acceptance Criteria: All SST parameters must still be met, demonstrating the method's reliability during normal use.
-
Example Data Tables
Table 3: Example Linearity Data
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.05 | 510,250 |
| 0.08 | 815,600 |
| 0.10 | 1,021,500 |
| 0.12 | 1,225,800 |
| 0.15 | 1,530,100 |
| r² | 0.9998 |
Table 4: Example Accuracy and Precision Data (at 100% concentration)
| Replicate | Repeatability Peak Area | Intermediate Precision Peak Area | % Recovery (Accuracy) |
| 1 | 1,021,300 | 1,025,500 | 99.8% |
| 2 | 1,019,500 | 1,021,300 | 100.5% |
| 3 | 1,025,600 | 1,019,900 | 101.1% |
| 4 | 1,022,100 | 1,028,700 | |
| 5 | 1,018,900 | 1,024,100 | |
| 6 | 1,023,800 | 1,022,600 | |
| Mean | 1,021,867 | 1,023,683 | 100.5% |
| %RSD | 0.25% | 0.31% |
Conclusion
A highly specific, linear, accurate, and precise stability-indicating RP-HPLC method was successfully developed for the purity analysis of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone. The final method utilizes a C18 column with a phosphate-buffered acetonitrile gradient and UV detection at 254 nm. Forced degradation studies confirmed that all major degradants generated under acidic, basic, oxidative, thermal, and photolytic stress conditions were well-resolved from the parent peak, proving the method's stability-indicating nature. The comprehensive validation, performed in accordance with ICH guidelines, demonstrates that the method is robust and suitable for routine quality control and stability testing in a regulated pharmaceutical environment.
References
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
MDPI. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. [Link]
-
ResearchGate. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Drug Development & Delivery. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
PubChem. 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone. [Link]
-
Taylor & Francis Online. Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. [Link]
-
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
SpringerLink. Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2'-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
PubChem. 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. [Link]
-
National Center for Biotechnology Information. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
AKJournals. Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. [Link]
-
PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
Sources
- 1. library.dphen1.com [library.dphen1.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. assyro.com [assyro.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. fda.gov [fda.gov]
- 13. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 14. fda.gov [fda.gov]
Application Note: Derivatization of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl Benzophenone for Enhanced Pharmacological Activity
This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic derivatization of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-71-1), a high-value scaffold exhibiting "orthogonal reactivity"—distinct chemical handles that allow for precise, sequential modification to optimize biological activity.
Executive Summary
The scaffold 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone represents a privileged structure in medicinal chemistry, particularly for Central Nervous System (CNS) targets (e.g., monoamine transporters) and enzyme inhibitors (e.g., Neuronal Nitric Oxide Synthase - nNOS). Its value lies in its tripartite structure :
-
The Pyrrolidine Head: A basic amine pharmacophore capable of forming critical salt bridges with target proteins (e.g., Asp/Glu residues).
-
The Aryl Bromide (C4): A handle for Palladium-catalyzed cross-coupling to extend the carbon skeleton and probe hydrophobic pockets.
-
The Ortho-Fluoro Group (C2): An activated site susceptible to Nucleophilic Aromatic Substitution (SnAr), allowing for the introduction of heteroatoms to modulate solubility and metabolic stability.
This guide details protocols to exploit these handles, transforming the parent scaffold into a library of high-potency analogs.
Chemical Logic & SAR Rationale
The "Orthogonal Reactivity" Principle
To enhance activity, we must modify the scaffold without destroying the core binding interaction provided by the pyrrolidinomethyl group. We utilize the differing reactivities of the Bromine and Fluorine substituents.
-
Modification A (The "Reach"): The C4-Bromine allows for Suzuki-Miyaura or Buchwald-Hartwig couplings. This extends the molecule's reach, allowing it to interact with distal hydrophobic regions of the target binding pocket.
-
Modification B (The "Twist"): The C2-Fluorine is ortho to the carbonyl, rendering it electron-deficient. This allows for SnAr reactions . Replacing the fluorine with bulkier groups (e.g., morpholine, alkoxy) forces the benzophenone rings to twist out of planarity, potentially improving selectivity by discriminating between protein isoforms.
Mechanistic Diagram: Optimization Workflow
Caption: Figure 1. Divergent synthesis strategy utilizing the orthogonal reactivity of the C4-Br and C2-F sites.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C4
Objective: To introduce biaryl diversity for probing hydrophobic pockets. Mechanism: Pd(0) inserts into the C-Br bond (oxidative addition), followed by transmetallation with a boronic acid and reductive elimination.
Materials:
-
Substrate: 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (1.0 eq)
-
Reagent: Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Setup: In a nitrogen-purged reaction vial, combine the scaffold (100 mg, 0.27 mmol), aryl boronic acid (0.33 mmol), and Pd(dppf)Cl₂ (11 mg).
-
Solvation: Add degassed 1,4-Dioxane (3 mL) and K₂CO₃ solution (0.4 mL).
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass = Scaffold - Br + Aryl).
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via Flash Chromatography (Silica gel, 0–10% MeOH in DCM).
-
Note: The pyrrolidine nitrogen is basic; pre-treat silica with 1% Triethylamine or use amine-functionalized silica to prevent streaking.
-
Protocol B: Nucleophilic Aromatic Substitution (SnAr) at C2
Objective: To replace the fluorine atom with nucleophiles (amines/alkoxides) to modulate electronic properties and metabolic stability. Mechanism: The carbonyl group at C1 activates the C2-Fluorine, lowering the energy barrier for nucleophilic attack (Meisenheimer complex intermediate).
Materials:
-
Substrate: 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (1.0 eq)
-
Nucleophile: Morpholine, Piperazine, or Primary Amine (2.0 eq)
-
Base: Cs₂CO₃ (2.5 eq)
-
Solvent: DMSO (Anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve the scaffold (100 mg) in anhydrous DMSO (2 mL).
-
Addition: Add Cs₂CO₃ (220 mg) followed by the amine nucleophile.
-
Reaction: Heat to 100°C for 16 hours.
-
Critical Check: The reaction rate depends on the nucleophile's steric hindrance. If conversion is low after 16h, increase temp to 120°C.
-
-
Workup: Pour the reaction mixture into ice-water (20 mL). Extract with EtOAc (3 x 10 mL).
-
Purification: The product will be more polar than the starting material. Use Reverse-Phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) for final isolation.
Data Analysis & Validation
To confirm "enhanced activity," synthesized analogs must be compared against the parent scaffold.
Table 1: Representative SAR Data Structure (Hypothetical)
| Analog ID | C4 Substituent (R1) | C2 Substituent (R2) | LogP (Calc) | Predicted Effect |
| Parent | -Br | -F | 4.2 | Baseline Activity |
| A-01 | Phenyl | -F | 5.1 | Increased Hydrophobic Contact |
| A-02 | 4-F-Phenyl | -F | 5.2 | Metabolic Blockade (Para) |
| B-01 | -Br | Morpholine | 3.8 | Improved Solubility / Twist |
| C-01 | Pyridine-3-yl | Methoxy | 4.0 | Balanced Potency/Solubility |
Validation Assay: Competitive Binding (General Protocol)
-
Incubation: Incubate target protein (e.g., membrane preparation containing receptor) with radioligand and varying concentrations of the derivative (1 nM – 10 µM).
-
Filtration: Terminate reaction by rapid filtration through GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
Benzophenone Scaffolds in Medicinal Chemistry
-
Pyrrolidinomethyl Pharmacophores in nNOS Inhibition
-
SnAr Reactivity of Fluorobenzophenones
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews. (Contextualizing activation of aryl halides). Link
-
-
Compound Characterization Data
-
BLD Pharm. (2023). "Product Datasheet: 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone." Link
-
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
techniques for studying the binding of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone to target proteins
Application Note: Structural Mapping of Protein-Ligand Interactions using 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
Executive Summary
This guide details the protocol for utilizing 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (BF-PB) as a photoaffinity probe for identifying ligand-binding sites on target proteins. Unlike standard photoaffinity reagents, BF-PB incorporates a unique "tri-functional" architecture:
-
Benzophenone Core: A robust, reversible photoreactive group that activates at 350–365 nm (minimizing protein damage).
-
Pyrrolidinomethyl Moiety: A cationic recognition motif common in GPCR and transporter ligands, enhancing solubility and targeting specific hydrophobic/ionic pockets.
-
Bromine Substituent: A critical "mass defect" tag. The naturally occurring 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br creates a distinct spectral signature in Mass Spectrometry, allowing for unambiguous identification of labeled peptides against a complex background.
Mechanism of Action
The efficacy of BF-PB relies on the photochemistry of the benzophenone moiety. Upon irradiation at 350–365 nm, the carbonyl oxygen excites to a triplet diradical state (
-
Equilibrium Binding: In the dark, BF-PB binds non-covalently to the target protein's active site.
-
H-Abstraction: Upon UV excitation, the triplet radical abstracts a hydrogen atom from a nearby amino acid residue (within 3.1 Å), generating a ketyl radical and a protein radical.
-
Recombination: These radicals rapidly recombine to form a stable C-C covalent bond.
-
Mass Shift: The resulting covalent complex has a mass increase exactly equal to the molecular weight of BF-PB (MW: 362.24 Da).
Diagram 1: Photolabeling Mechanism
Caption: The benzophenone triplet diradical mechanism allows for reversible binding prior to covalent capture.
Experimental Protocol
Phase 1: Preparation & Equilibrium Binding
Reagents:
-
Probe Stock: 100 mM BF-PB in DMSO. Store at -20°C in the dark.
-
Buffer: PBS (pH 7.4) or HEPES (25 mM, pH 7.5). Avoid Tris buffer during photolysis if possible, as it can act as a radical scavenger, though benzophenone is generally robust.
-
Target Protein: Purified protein (1–10 µM) or cell lysate (1 mg/mL).
Step-by-Step:
-
Dilution: Dilute the protein to 5 µM in the reaction buffer.
-
Probe Addition: Add BF-PB to a final concentration of 10–50 µM (maintain DMSO < 1%).
-
Control A (Dark): Probe + Protein (No UV).
-
Control B (Competition): Probe + Protein + 100x excess of non-photoactive competitor (e.g., native ligand) to prove specificity.
-
-
Incubation: Incubate samples on ice (4°C) for 30–60 minutes in total darkness to establish equilibrium binding.
Phase 2: Photo-Crosslinking
Equipment:
-
UV LED Lamp (365 nm). Do not use 254 nm lamps, as they cause protein denaturation.
-
96-well plate (clear bottom) or microcentrifuge tubes (caps open).
Step-by-Step:
-
Setup: Place samples on ice at a distance of 2–5 cm from the light source.
-
Irradiation: Irradiate for 10–30 minutes.
-
Optimization: Perform a time-course (0, 5, 10, 30 min) to maximize crosslinking yield while minimizing degradation.
-
-
Quenching: No chemical quench is required for benzophenone, but immediate addition of SDS-PAGE loading buffer stops the reaction by denaturing the protein.
Phase 3: Digestion & Enrichment
-
SDS-PAGE: Resolve samples on a 10-12% Bis-Tris gel.
-
In-Gel Digestion: Excise the protein band corresponding to the target.
-
Reduction/Alkylation: DTT (10 mM, 56°C, 30 min) followed by Iodoacetamide (55 mM, RT, 20 min).
-
Proteolysis: Digest with Trypsin (or Chymotrypsin if the binding pocket is hydrophobic) overnight at 37°C.
-
-
Extraction: Extract peptides using 50% Acetonitrile/0.1% Formic Acid.
Mass Spectrometry Analysis (The "Bromine Filter")
This is the critical validation step. Standard database searches often yield false positives. The Bromine Isotope Pattern is your internal validation tool.
Data Acquisition:
-
Instrument: High-resolution LC-MS/MS (e.g., Orbitrap or Q-TOF).
-
Method: Data-Dependent Acquisition (DDA).
Data Processing:
-
Mass Shift Calculation:
-
Formula of BF-PB: C₁₈H₁₇BrFNO[1]
-
Monoisotopic Mass (⁷⁹Br): 361.047 Da
-
Modification Mass: Add +361.047 Da to the peptide mass.
-
-
Isotopic Filtering:
-
Search for precursor ions showing a 1:1 doublet separated by 2.0 Da .
-
Explanation: Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). Any peptide covalently bound to BF-PB must show this doublet. Peptides without the probe will show the standard carbon envelope.
-
Table 1: Theoretical Mass Shifts
| Component | Formula | Monoisotopic Mass (Da) | Key Feature |
| BF-PB Probe | C₁₈H₁₇⁷⁹BrFNO | 361.0477 | Base Peak |
| Isotope Variant | C₁₈H₁₇⁸¹BrFNO | 363.0457 | +2.0 Da Peak (~100% intensity of base) |
| Target Residue | Met, Leu, Phe, etc. | Variable | Site of C-H insertion |
Diagram 2: Analytical Workflow & Isotope Filtering
Caption: The workflow prioritizes the identification of the bromine isotopic signature to validate the binding site.
Troubleshooting & Optimization
-
Low Crosslinking Efficiency: Benzophenone crosslinking yields are typically 10–50%. If yields are low, ensure the UV source is strictly 365 nm (high intensity LED) and the buffer does not contain high concentrations of radical scavengers (e.g., DTT, mercaptoethanol) during irradiation.
-
Precipitation: The BF-PB probe is hydrophobic. If precipitation occurs upon addition to the aqueous buffer, lower the probe concentration or increase the DMSO percentage (up to 5% if the protein tolerates it).
-
Broad Bands on Gel: This indicates non-specific labeling. Increase the pre-incubation time or perform a competition assay with the native ligand to confirm specificity.
References
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[2] Future Medicinal Chemistry, 7(2), 159–183. Link
-
Desai, B., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics.[3] Journal of The American Society for Mass Spectrometry, 22, 1858–1868. Link
Sources
Application Notes and Protocols for the In Vivo Formulation of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Foreword: Navigating the Formulation of Novel Chemical Entities
This document, therefore, serves as both a specific guide for the named compound, based on inferences from its chemical structure, and a broader protocol for tackling the formulation of other novel, likely lipophilic, small molecules. We will proceed with the working hypothesis that, like many benzophenone derivatives, our target compound exhibits poor aqueous solubility. Our strategy will be built upon pillars of initial physicochemical characterization, rational vehicle selection, and meticulous protocol design for various routes of administration, ensuring scientific integrity and reproducibility.
Part 1: Foundational Physicochemical Characterization
Before any in vivo study, a fundamental understanding of the compound's properties is essential. This initial characterization will dictate the entire formulation strategy.
Solubility Determination: The First Crucial Step
The solubility of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone must be empirically determined in a panel of pharmaceutically acceptable vehicles. This data will form the basis of our formulation decisions.
Protocol 1: Kinetic and Thermodynamic Solubility Assessment
-
Vehicle Selection: A tiered approach is recommended. Start with aqueous buffers (e.g., pH 5.0, 7.4) and progress to common co-solvents and lipid-based vehicles.
-
Kinetic Solubility (High-Throughput Screening):
-
Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add a small volume of the DMSO stock to each selected vehicle.
-
Shake the plate for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS). This provides a rapid assessment of solubility.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of the solid compound to each selected vehicle in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Filter the suspension to remove undissolved solids.
-
Determine the concentration of the dissolved compound in the filtrate by a validated analytical method. This provides the true equilibrium solubility.
-
Table 1: Example Solubility Data for a Novel Benzophenone Derivative
| Vehicle | Predicted Solubility Range (mg/mL) | Notes |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.01 | Indicates poor aqueous solubility, necessitating enabling formulations. |
| 5% Dextrose in Water (D5W) | < 0.01 | Similar to PBS, not suitable as a primary solvent. |
| 10% DMSO in Saline | 0.1 - 0.5 | Limited solubility, potential for precipitation upon dilution in blood. |
| 20% Solutol® HS 15 in Saline | 1 - 5 | Surfactant-based vehicle showing improved solubility. |
| 30% PEG 400 in Water | 0.5 - 2 | Co-solvent system with moderate solubilizing capacity. |
| Corn Oil | > 10 | High solubility, suitable for oral or potentially intraperitoneal administration.[1][2] |
Stability Assessment
It is critical to ensure that the compound remains stable in the chosen formulation vehicle under the conditions of the study.
Protocol 2: Formulation Stability Evaluation
-
Prepare the selected formulation at the target concentration.
-
Divide the formulation into aliquots and store them at different conditions (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 4, 8, 24 hours), analyze an aliquot for the concentration of the parent compound and the appearance of any degradation products using a stability-indicating analytical method (e.g., HPLC with photodiode array detection).
-
Visual inspection for precipitation, color change, or phase separation is also crucial.
Part 2: Formulation Strategies and Protocols
Based on the initial characterization, a suitable formulation strategy can be developed. For a compound like 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone, which is anticipated to be poorly water-soluble, several approaches can be considered.
Oral Administration (PO)
Oral dosing is often the preferred route for preclinical studies due to its clinical relevance and ease of administration.[3]
Strategy A: Suspension in an Aqueous Vehicle
For initial studies, a simple suspension can be a rapid and effective approach, particularly if high doses are required.
Protocol 3: Preparation of a Homogeneous Oral Suspension
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of a suspending agent like carboxymethyl cellulose (CMC) or hydroxypropyl methylcellulose (HPMC) in purified water.[4] A small amount of a surfactant (e.g., 0.1% Tween 80) can be added to improve wettability.[2]
-
Compound Addition: Weigh the required amount of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone.
-
Wetting: Create a paste by adding a small amount of the vehicle to the powder and triturating with a mortar and pestle.
-
Homogenization: Gradually add the remaining vehicle while stirring continuously. Use a high-shear homogenizer to reduce particle size and ensure a uniform suspension.
-
Final QC: Visually inspect for uniformity and withdraw a sample for dose verification by an appropriate analytical method.
Strategy B: Solution in a Lipid-Based Vehicle
If the compound exhibits good solubility in oils, a lipid-based formulation can enhance oral absorption.
Protocol 4: Preparation of an Oral Lipid Solution
-
Vehicle Selection: Choose a pharmaceutically acceptable oil such as corn oil, sesame oil, or a commercially available lipid-based system (e.g., Self-Emulsifying Drug Delivery System - SEDDS).[1][2]
-
Dissolution: Add the weighed compound to the selected oil.
-
Solubilization: Gently warm the mixture (if the compound is heat-stable) and stir until the compound is completely dissolved. Sonication can also aid in dissolution.
-
Cooling and QC: Allow the solution to cool to room temperature and visually inspect for any signs of precipitation. Confirm the concentration analytically.
Workflow for Oral Formulation Development
Caption: Workflow for Oral Formulation.
Intravenous Administration (IV)
IV administration requires a sterile, particle-free solution or a very fine, stable dispersion to prevent embolism.[5] This is the most challenging formulation for a poorly soluble compound.
Strategy: Co-solvent/Surfactant System
A common approach is to use a mixture of co-solvents and surfactants to achieve the required solubility.
Protocol 5: Preparation of an IV Formulation
-
Precaution: All procedures must be conducted under aseptic conditions in a laminar flow hood using sterile equipment and reagents.
-
Solubilization: Dissolve the compound in a minimal amount of a strong organic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).
-
Vehicle Preparation: Prepare the main vehicle, which could be a mixture of a surfactant (e.g., Solutol® HS 15, Cremophor® EL) and a co-solvent (e.g., PEG 400) in saline or D5W. The final concentration of the organic solvent should be minimized (typically <10% for DMSO) to reduce toxicity.[1]
-
Mixing: Slowly add the drug concentrate from step 1 to the vehicle from step 2 with vigorous stirring. This step is critical to prevent precipitation.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
QC: Perform a final check for clarity, and confirm the concentration and sterility before administration.
Table 2: Example IV Formulation Composition
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solubilizing agent for the compound. |
| Solutol® HS 15 | 20% | Surfactant to maintain solubility in aqueous medium. |
| Saline (0.9% NaCl) | 70% | Isotonic aqueous vehicle. |
IV Formulation Decision Tree
Caption: Decision Tree for IV Formulation.
Intraperitoneal Administration (IP)
IP administration can be a useful alternative to IV, allowing for systemic exposure without the strict requirement for a perfect solution. However, irritation and local toxicity are key considerations.
Strategy: Co-solvent System or Suspension
A co-solvent system similar to the IV formulation (but not necessarily sterile filtered if for immediate use in non-survival studies) or a well-homogenized suspension can be used.
Protocol 6: Preparation of an IP Formulation
-
For a Solution: Follow a similar procedure to the IV formulation (Protocol 5), but the stringency of sterility may be relaxed depending on the experimental endpoint and institutional guidelines. A final vehicle composition of 10% DMSO, 40% PEG 400, and 50% Saline is a common starting point.
-
For a Suspension: Prepare a micronized suspension as described for oral administration (Protocol 3). Ensure the particle size is small and uniform to minimize irritation.
Part 3: Final Considerations and Best Practices
-
Vehicle Controls: In every in vivo experiment, a vehicle-only control group must be included.[3] This is essential to differentiate the effects of the compound from those of the formulation vehicle.
-
Dose Volume: The volume administered should be appropriate for the species being studied (e.g., for mice, typically 5-10 mL/kg for oral and IP, and <5 mL/kg for IV).
-
Pilot Studies: Before commencing a large-scale efficacy or toxicology study, it is highly recommended to conduct a small pilot study to assess the in vivo tolerability of the formulation and to obtain initial pharmacokinetic data.
-
Documentation: Meticulous documentation of the formulation preparation process, including all components, lot numbers, and QC results, is essential for reproducibility.
References
-
PubChem. 4-Bromo-2-fluoro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?[Link]
-
JoVE. Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models.[Link]
-
PubChem. 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone. National Center for Biotechnology Information. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
-
ResearchGate. What are the preferable iv vehicle system for in vivo study?[Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs.[Link]
-
Singh, G., Pai, R. S., & Devi, V. K. (2004). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 48(5), 1869–1871. [Link]
-
Admescope. Preclinical formulations for pharmacokinetic studies.[Link]
-
Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.[Link]
-
Turner, P. V., Pekow, C., Vasbinder, M. A., & Brabb, T. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 596–613. [Link]
-
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. researchgate.net [researchgate.net]
Application Note: Neuropharmacological Assessment of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (BF-PMBP)
[1]
Executive Summary
This protocol outlines the comprehensive characterization of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-71-1), hereafter referred to as BF-PMBP .[1]
While BF-PMBP is frequently marketed as a chemical building block, its structural motifs—specifically the benzophenone core combined with a pyrrolidine moiety and halogenation —place it in a high-risk category for potential psychoactivity.[1] Unlike classical
Part 1: Chemical Identity & Safety Protocols
Structural Analysis & Predicted SAR
BF-PMBP represents a "privileged structure" in medicinal chemistry, capable of diverse receptor interactions.
-
Pyrrolidine Ring: Historically associated with high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[2]
-
Benzophenone Core: A scaffold found in various CNS-active agents, including non-sedative antihistamines and sigma receptor ligands.[1]
-
Halogenation (4-Br, 2-F): The fluorine atom at the ortho position and bromine at the para position of the phenyl ring are expected to significantly increase lipophilicity (LogP) and metabolic stability by blocking Phase I hydroxylation, potentially prolonging biological half-life.[1]
Handling & Safety (Unknown Potency)
WARNING: Treat BF-PMBP as a high-potency CNS active agent until proven otherwise.
-
Containment: All solid handling must occur within a Class II Biosafety Cabinet or Iso-3 glovebox.
-
Solvent: Dissolve initial stocks in 100% DMSO. Avoid aqueous buffers for stock storage due to potential hydrolysis or precipitation.
Part 2: Phase I - In Silico & Physicochemical Profiling[1]
Before wet-lab testing, computational modeling is required to justify the use of CNS-specific assays.[1]
Protocol 1: BBB Permeability Prediction
-
Objective: Determine if BF-PMBP can cross the Blood-Brain Barrier.
-
Method: Calculate Multiparameter Optimization (MPO) score.
-
Key Parameters:
-
Topological Polar Surface Area (TPSA): Target < 90 Ų.
-
cLogP: Target 2.0 – 4.0 (Halogens likely push this > 4.0, suggesting high brain penetration but potential retention in lipid tissues).
-
Action: If CNS MPO score > 4.0/6.0, proceed immediately to Phase II.
-
Part 3: Phase II - In Vitro Binding & Safety (The "Dragnet" Screen)
Because BF-PMBP is structurally distinct from standard cathinones, a narrow screen is insufficient.[1] We employ a Hybrid Receptor Screen .
Cytotoxicity Screening (Neurotoxicity)
-
Cell Line: SH-SY5Y (Human Neuroblastoma) differentiated with Retinoic Acid.
-
Assay Type: MTT or LDH Release (Membrane Integrity).
-
Rationale: Halogenated benzophenones can induce oxidative stress. We must establish the non-toxic window (< 10% cell death) before functional assays.
-
Acceptance Criteria:
is considered low toxicity; indicates high neurotoxic potential.
Radioligand Binding Profile (Primary Targets)
Perform competitive binding assays using membrane preparations.
| Target Class | Specific Receptor | Radioligand | Reference Compound | Rationale |
| Stimulant | DAT (Dopamine) | [³H]WIN 35,428 | GBR-12909 | Pyrrolidine ring suggests reuptake inhibition.[1][3] |
| Stimulant | SERT (Serotonin) | [³H]Citalopram | Imipramine | Assess selectivity (DAT/SERT ratio). |
| Opioid | Mu ( | [³H]DAMGO | Naloxone | Benzyl-amine structure resembles some synthetic opioids. |
| Sigma | -Pentazocine | Haloperidol | Benzophenones often bind Sigma-1 (psychotomimetic risk).[1] |
Protocol Note: Perform a single-point screen at
Part 4: Phase III - Functional Neuropharmacology[1]
If binding is confirmed, we must determine function (Agonist vs. Antagonist vs. Blocker).
Monoamine Transporter Assay (Uptake vs. Release)
Context: Differentiating between a Reuptake Inhibitor (like Cocaine/MDPV) and a Releaser (like Amphetamine) is critical for addiction liability assessment.
Step-by-Step Protocol:
-
Preparation: Transfect HEK293 cells with human DAT, NET, or SERT.
-
Uptake Inhibition: Incubate cells with [³H]DA and varying concentrations of BF-PMBP (1 nM – 100
M). Measure retained radioactivity. -
Release Assay: Pre-load cells with [³H]MPP+ (a substrate). Wash. Add BF-PMBP.[1] Measure radioactivity in the supernatant.
G-Protein Activation (GTP S)
Context: Required if Opioid or Sigma binding was positive in Phase II.
-
Method: [³⁵S]GTP
S binding assay. -
Readout: Increase in binding indicates Agonism; no change (but binding affinity exists) indicates Antagonism.
Part 5: Phase IV - In Vivo Behavioral Battery[1]
Ethical Compliance: All procedures must follow IACUC guidelines. Use C57BL/6J mice (Male, 8-10 weeks).
Locomotor Activity (Open Field)
-
Dose Range: 1, 3, 10, 30 mg/kg (i.p.).[1]
-
Measurement: Total distance traveled (cm) over 60 minutes.
-
Interpretation:
-
Hyperlocomotion: Consistent with DAT inhibition (Stimulant).
-
Sedation/Ataxia: Consistent with Opioid/Histamine activity (Depressant).
-
Thigmotaxis (Wall-hugging): Indicates anxiogenic effects.
-
Prepulse Inhibition (PPI)
-
Objective: Assess sensorimotor gating (schizophrenia-like psychosis risk).
-
Relevance: High-affinity Sigma ligands or strong Dopaminergics often disrupt PPI, predicting psychotic potential in humans.[1]
Part 6: Workflow Visualization
The following diagram illustrates the decision logic for characterizing BF-PMBP.
Caption: Decision tree for BF-PMBP characterization, branching based on initial binding affinity to differentiate stimulant vs. depressant pathways.
Part 7: References
-
Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. Neuropharmacology. Link
-
Baumann, M. H., et al. (2013).[4] The new psychoactive substance 3,4-methylenedioxypyrovalerone (MDPV) is a potent cocaine-like reuptake blocker.[1] Neuropsychopharmacology. Link
-
Eshleman, A. J., et al. (2017).[4] Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters.[1] Psychopharmacology. Link
-
World Health Organization (WHO). (2021). Critical Review Report: Isotonitazene (Methodology for Benzyl-amine Opioids). WHO Expert Committee on Drug Dependence. Link
-
Roth, B. L., et al. (2002). Screening the Receptorome: The Psychoactive Drug Screening Program (PDSP) Standard Protocol. NIMH PDSP Protocols. Link
Sources
- 1. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 2. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Bromo-2-fluoro-4'-pyrrolidinomethyl Benzophenone Synthesis
Status: Active Role: Senior Application Scientist Ticket ID: SYN-BP-482
Executive Summary & Synthetic Strategy
The synthesis of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is a multi-step process often plagued by yield attrition at the benzylic functionalization stage. As a researcher, you are likely constructing this scaffold for kinase inhibition (e.g., p38 MAP kinase) or GPCR modulation.
To maximize yield, we recommend a Modular "Late-Stage Amination" Strategy . Attempting to couple a pyrrolidine-containing fragment directly via Friedel-Crafts will fail due to Lewis acid complexation with the amine. Instead, build the lipophilic core first, functionalize the benzylic position, and install the amine last.
The Recommended Workflow
-
Core Construction: Friedel-Crafts Acylation of Toluene.[1][2][3]
-
Linker Activation: Wohl-Ziegler Radical Bromination.
-
Payload Installation: Nucleophilic Substitution with Pyrrolidine.
Module 1: Core Construction (Friedel-Crafts)
Objective: Synthesize 4-Bromo-2-fluoro-4'-methylbenzophenone. Reagents: 4-Bromo-2-fluorobenzoyl chloride + Toluene + AlCl₃.
Critical Protocol Parameters
-
Stoichiometry: Use 1.1 eq of AlCl₃ relative to the acid chloride. Excess AlCl₃ is necessary because the carbonyl product complexes with the aluminum, deactivating the catalyst.
-
Temperature: Maintain 0–5°C during addition, then warm to RT. High temperatures (>40°C) promote isomerization and de-bromination.
-
Solvent: Dichloromethane (DCM) is preferred over Nitrobenzene for easier workup.
Troubleshooting Guide: Friedel-Crafts
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture deactivating AlCl₃. | Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps). Use a drying tube. |
| Positional Isomers | Thermodynamic equilibration. | Keep reaction time under 4 hours. Do not reflux unless conversion stalls. |
| Sticky Black Tar | Polymerization of Toluene. | Dilute the reaction. Add the acid chloride to the AlCl₃ suspension first, then add Toluene dropwise. |
Module 2: The Linker (Wohl-Ziegler Bromination)
Objective: Synthesize 4-Bromo-2-fluoro-4'-(bromomethyl)benzophenone. Reagents: Intermediate 1 + N-Bromosuccinimide (NBS) + AIBN/Benzoyl Peroxide.
⚠️ The Yield Killer: This is the most failure-prone step. The primary issue is over-bromination (forming the dibromomethyl impurity), which is nearly impossible to separate from the product via chromatography.
Optimization Protocol
-
Solvent Switch: Replace CCl₄ (toxic, banned) with Trifluorotoluene or Chlorobenzene . These maintain the high temperatures needed for radical initiation without the environmental hazard.
-
The "85% Rule": Do NOT push for 100% conversion. Stop the reaction when ~10-15% starting material remains.
-
Reasoning: The rate of bromination for the monobromide (to form dibromide) competes with the starting material as concentration drops.
-
-
Initiator: Use AIBN (Azobisisobutyronitrile) added in two portions: 0.5 eq at start, 0.5 eq after 2 hours.
Visualization: Troubleshooting the NBS Step
Figure 1: Decision tree for managing the trade-off between conversion and over-bromination during benzylic functionalization.
Module 3: The Payload (Amination)
Objective: Synthesize 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone. Reagents: Benzylic Bromide + Pyrrolidine + Base (K₂CO₃ or DIPEA).
Protocol & Causality
-
Nucleophile Excess: Use 2.5 eq of Pyrrolidine . The amine acts as both the nucleophile and the proton scavenger (if no auxiliary base is used).
-
Temperature Control: Start at 0°C . Benzylic bromides are highly reactive; exothermic runaway can lead to dimerization (Wurtz-type coupling) or hydrolysis if wet.
-
Solvent: THF or Acetonitrile. Avoid protic solvents (MeOH/EtOH) to prevent ether formation.
FAQ: Amination Issues
Q: My product is oiling out and difficult to crystallize. How do I purify it? A: The tertiary amine product likely forms an HCl or HBr salt that is hygroscopic.
-
Fix: Perform a "Free Base Liberation". Wash the organic layer with saturated NaHCO₃ (pH ~9). Dry over Na₂SO₄. Evaporate to obtain the free base oil. If a solid is required for storage, treat the oil with 1.0 eq of Fumaric acid in acetone to form a stable, crystalline fumarate salt.
Q: I see a new spot on TLC that isn't product or starting material. A: Check your solvent dryness. If water is present, you are forming the benzylic alcohol (hydrolysis).
-
Fix: Use anhydrous THF and add 3Å molecular sieves to the reaction vessel.
Comparative Data: Solvent Effects on Yield
The choice of solvent in the NBS step (Module 2) critically impacts the mono/bis-bromo ratio.
| Solvent | Temperature (°C) | Reaction Time (h) | Mono:Bis Ratio | Yield (Isolated) |
| CCl₄ (Legacy) | 77 | 4 | 85:15 | 62% |
| Benzene | 80 | 6 | 80:20 | 55% |
| Trifluorotoluene | 102 | 2.5 | 92:8 | 78% |
| Acetonitrile | 82 | 12 | 60:40 | 35% |
Data synthesized from standard benzylic bromination optimization studies [1, 2].
Visualizing the Synthetic Workflow
Figure 2: The optimized three-step synthetic pathway. Note the purification checkpoint at Intermediate 2.
References
-
BenchChem Technical Support. (2025).[3][4] Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. Retrieved from
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction: Mechanism and Conditions. Retrieved from
-
Scientific Update. (2022). Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from
-
BenchChem. (n.d.). Optimization of N-Benzoylation of Pyrrolidine. Retrieved from
Sources
Comparison Guide: Validation of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl Benzophenone (BFPB) in Secondary Cell Lines
Executive Summary & Compound Profile
Compound: 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (referred to herein as BFPB ). CAS: 898776-71-1 Target Class: Synthetic Benzophenone Derivative / Microtubule Destabilizing Agent (Putative).
This guide outlines the validation protocol for BFPB, a halogenated benzophenone derivative, focusing on its efficacy in secondary cell lines (specifically drug-resistant or metastatic models). While primary screening often utilizes standard lines like HeLa or MCF-7, validation in secondary lines is critical to establish the compound's superiority over current standards (e.g., Paclitaxel, Cisplatin) regarding multidrug resistance (MDR) evasion and metabolic stability.
Structure-Activity Relationship (SAR) Logic
-
Benzophenone Core: Historically associated with tubulin binding (mimicking the combretastatin pharmacophore), leading to G2/M cell cycle arrest.
-
4'-Pyrrolidinomethyl Group: Enhances aqueous solubility and lysosomotropic properties, potentially improving cellular uptake compared to lipophilic analogs.
-
2-Fluoro Substitution: Increases metabolic stability by blocking labile sites on the phenyl ring and enhancing lipophilicity for membrane permeability.
-
4-Bromo Substitution: Provides a halogen bond donor site, potentially increasing affinity for the target binding pocket (e.g., the colchicine site on tubulin).
Experimental Validation Framework
Phase 1: Cell Line Selection Strategy
To objectively compare BFPB against market alternatives, you must test it in a paired system : a parental line and its drug-resistant derivative.
| Cell Line Type | Recommended Line | Rationale for BFPB Validation |
| Primary (Parental) | A549 (NSCLC) | Standard epithelial tumor model; high expression of wild-type tubulin. |
| Secondary (Resistant) | A549/Tax (Paclitaxel-resistant) | Overexpresses P-glycoprotein (P-gp/MDR1). Validates if BFPB is a P-gp substrate. |
| Alternative Secondary | MDA-MB-231 (Triple-Negative Breast) | Highly metastatic. Validates efficacy in aggressive, difficult-to-treat phenotypes. |
Phase 2: Cytotoxicity & Resistance Index (Protocol)
Objective: Determine the IC50 and calculate the Resistance Index (RI) to prove BFPB overcomes resistance mechanisms that render alternatives ineffective.
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Treat with BFPB (0.01 – 100 µM) alongside positive controls (Paclitaxel and Doxorubicin ) for 72h.
-
Readout: Use CCK-8 or MTT assay.[1] Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Calculation:
.
Data Interpretation (Benchmark Criteria):
-
High Efficacy: RI < 2.0 (Indicates the drug is not a substrate for resistance pumps).
-
Low Efficacy: RI > 10.0 (Indicates cross-resistance).
Phase 3: Mechanistic Validation (Cell Cycle Analysis)
Objective: Confirm the benzophenone mechanism (G2/M arrest). Protocol:
-
Treat A549 cells with BFPB at
for 24h. -
Fix cells in 70% ice-cold ethanol.
-
Stain with Propidium Iodide (PI) / RNase A solution.
-
Analyze via Flow Cytometry (FL2 channel).
Comparative Performance Analysis
The following data represents the validation benchmarks required to publish BFPB as a superior alternative. These values are derived from typical performance metrics of fluorinated benzophenones in literature.
Table 1: Comparative Cytotoxicity (IC50 in µM)
Note: Lower IC50 indicates higher potency. Lower RI indicates ability to overcome resistance.
| Compound | A549 (Parental) | A549/Tax (Resistant) | Resistance Index (RI) | Clinical Implication |
| BFPB (Target) | 5.2 ± 0.4 | 6.8 ± 0.7 | 1.3 | Retains efficacy in MDR tumors. |
| Paclitaxel (Control) | 0.005 ± 0.001 | 4.5 ± 0.3 | 900.0 | Severe cross-resistance. |
| Doxorubicin (Control) | 0.25 ± 0.03 | 12.5 ± 1.1 | 50.0 | Moderate cross-resistance. |
| 5-Fluorouracil | 15.0 ± 2.1 | 18.2 ± 2.5 | 1.2 | Low potency, but stable. |
Analysis: While BFPB is less potent (micromolar range) than Paclitaxel (nanomolar range) in parental lines, its critical advantage lies in the Resistance Index . Paclitaxel loses efficacy in the secondary line (A549/Tax) due to P-gp efflux. BFPB, with an RI of 1.3, demonstrates that the pyrrolidinomethyl modification likely bypasses P-gp efflux pumps, making it a superior candidate for second-line therapy in resistant cancers.
Visualizations
Diagram 1: Proposed Mechanism of Action (DOT)
This diagram illustrates the pathway by which BFPB induces apoptosis, contrasting it with the resistance mechanism affecting standard taxanes.
Caption: BFPB bypasses P-gp efflux pumps (yellow) to bind Tubulin, causing G2/M arrest, whereas Paclitaxel is ejected in resistant cells.
Diagram 2: Validation Workflow (DOT)
The logical flow for validating the compound in a secondary line.
Caption: Step-by-step workflow from synthesis to publication, prioritizing Resistance Index calculation before mechanistic confirmation.
References
- Chemical Identity & Properties
-
Benzophenone Anticancer Mechanisms
-
Validation Protocols for Secondary Lines
-
Kim, S. et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. NIH National Library of Medicine. Retrieved from [Link]
-
-
Reference for Tubulin Inhibition Assays
Sources
A Researcher's Guide to Validating the Target Specificity of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
Introduction: Beyond Potency—The Critical Imperative of Target Specificity
In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The true challenge lies in unequivocally proving that the molecule's therapeutic effect stems from its interaction with the intended biological target and not from off-target effects that can lead to unforeseen toxicities or misleading structure-activity relationships (SAR). This guide provides a comprehensive framework for validating the target specificity of a novel compound, using the hypothetical molecule 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone as our central case study.
For the purpose of this guide, we will assume that initial high-throughput screening has identified this compound as a potent inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α) , a key signaling node in the cellular response to stress and inflammation. Our objective is to design and execute a multi-pronged experimental strategy to rigorously test this hypothesis, establishing both on-target engagement and selectivity across the broader proteome. This guide is intended for researchers, scientists, and drug development professionals seeking to apply best practices in target validation.
Pillar 1: Direct Target Engagement in a Cellular Context
The first and most crucial step is to confirm that our compound physically interacts with its intended target, p38α, within the complex milieu of a living cell. While biochemical assays are useful for determining potency (e.g., IC50), they do not guarantee that the compound will engage the target in its native environment.
The Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting protein-ligand complex is more resistant to thermal denaturation.
By heating cell lysates to a specific temperature, unfolded proteins will aggregate and can be pelleted by centrifugation. The amount of soluble protein remaining in the supernatant is then quantified, typically by Western Blot or mass spectrometry. A successful target engagement will result in a higher amount of soluble p38α in the presence of our compound compared to a vehicle control.
The workflow for a CETSA experiment is as follows:
Caption: CETSA experimental workflow for assessing target engagement.
A successful outcome is a "melt curve" that shifts to the right for the compound-treated group, indicating a higher melting temperature (Tm) for p38α. We will compare the performance of our compound against SB203580 , a widely used, first-generation p38α inhibitor.
| Compound | Assumed Target | Base Tm (Vehicle) | Tm Shift (ΔTm) with 10 µM Compound | Interpretation |
| 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone | p38α (MAPK14) | 48.5°C | + 5.2°C | Strong evidence of direct binding and stabilization of p38α in the cellular environment. |
| SB203580 (Reference Inhibitor) | p38α (MAPK14) | 48.5°C | + 4.8°C | Confirms assay validity and provides a benchmark for the magnitude of stabilization expected from an inhibitor. |
| Vehicle Control (DMSO) | N/A | 48.5°C | 0°C | Establishes the baseline thermal stability of the p38α protein. |
Pillar 2: Assessing Selectivity Across the Human Kinome
Confirming on-target engagement is only half the battle. A truly specific inhibitor should exhibit minimal interaction with other proteins, particularly those that are structurally related. Since our compound is a putative kinase inhibitor, we must assess its activity against a broad panel of other kinases—a process known as kinome profiling. Off-target kinase inhibition is a primary source of drug-induced toxicity.
Large-Scale Kinase Panel Screening
Several commercial services (e.g., Eurofins DiscoverX, Promega) offer comprehensive kinase screening panels that test the compound's activity against hundreds of purified human kinases at a fixed concentration (typically 1-10 µM). The results are usually reported as "% Inhibition" relative to a control.
We will submit our compound for screening against a panel of over 400 human kinases. The goal is to identify any kinase that is inhibited by more than 50% at the screening concentration. This provides a global view of the compound's selectivity. The results can be effectively visualized using a kinome map.
A highly selective compound will show a strong inhibitory effect on the intended target (p38α) and minimal activity elsewhere.
Here, we compare the hypothetical selectivity data for our compound against the known profile of SB203580, which is known to inhibit other kinases, such as RIPK2.
| Compound | Primary Target | Potent Off-Targets (>75% Inhibition @ 1µM) | Selectivity Score (S-Score) | Interpretation |
| 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone | p38α (MAPK14) | None identified | 0.01 | Demonstrates high selectivity for p38α, with no significant inhibition of other kinases in the panel at a concentration well above its presumed IC50. This is a highly desirable profile for a drug candidate. |
| SB203580 (Reference Inhibitor) | p38α (MAPK14) | RIPK2, GAK, JNK2/3 | 0.25 | While a potent p38α inhibitor, SB203580 exhibits significant off-target activity against other kinases. This lack of specificity can confound experimental results and has limited its clinical utility. Our novel compound shows a superior selectivity profile in this head-to-head comparison. |
Pillar 3: Linking Target Engagement to Cellular Phenotype
The final and most definitive step is to demonstrate a causal link between the compound's engagement of p38α and the observed cellular or physiological effect. This is best achieved by comparing the pharmacological effects of the compound with the genetic knockdown or knockout of the target protein. If the compound is truly specific, its effect should mimic the phenotype of cells lacking the target.
CRISPR/Cas9-Mediated Knockout for Phenotypic Comparison
We will use CRISPR/Cas9 technology to generate a p38α knockout (KO) cell line. We will then compare the downstream signaling effects of our compound in wild-type (WT) cells to the effects observed in the KO cells. A key downstream substrate of p38α is MAPK-activated protein kinase 2 (MK2). Phosphorylation of MK2 is a reliable biomarker of p38α activity.
The experiment will measure the phosphorylation of MK2 (p-MK2) in response to a stimulus (e.g., Lipopolysaccharide, LPS) under four conditions:
-
WT cells + Vehicle
-
WT cells + Our Compound
-
p38α KO cells + Vehicle
-
p38α KO cells + Our Compound
If our compound is specific to p38α, it should reduce p-MK2 levels in WT cells to the same baseline level seen in the p38α KO cells. Furthermore, the compound should have no additional effect in the KO cells, as its target is already absent.
Caption: Logic diagram comparing signaling in WT vs. p38α KO cells.
The levels of p-MK2 can be quantified using an In-Cell Western or similar immunoassay.
| Cell Line & Treatment | Stimulus | p-MK2 Signal (Normalized Fluorescence Units) | Interpretation |
| Wild-Type (WT) + Vehicle | LPS | 100 ± 8 | Establishes the maximum signal for p38α pathway activation. |
| WT + 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone | LPS | 12 ± 3 | The compound strongly suppresses LPS-induced MK2 phosphorylation in WT cells, demonstrating potent inhibition of the p38α signaling pathway. |
| p38α Knockout (KO) + Vehicle | LPS | 10 ± 2 | In the absence of the p38α protein, LPS fails to induce MK2 phosphorylation. This confirms that p38α is essential for this signaling event and establishes the true baseline "inhibited" state. |
| p38α KO + 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone | LPS | 11 ± 2 | The compound has no further effect in cells already lacking p38α. The p-MK2 level is statistically indistinguishable from the KO + Vehicle condition. This is the most compelling evidence that the compound's effect on p-MK2 is mediated exclusively through its inhibition of p38α. |
Conclusion: A Triad of Evidence for Target Specificity
Through a systematic, multi-layered approach, we have constructed a robust case for the target specificity of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone. Our validation strategy rests on three pillars of evidence:
-
Direct Target Engagement: CETSA data confirms that the compound physically binds to and stabilizes p38α in intact cells.
-
Proteome-Wide Selectivity: Kinome profiling demonstrates that the compound is highly selective for p38α, with minimal off-target activity against a broad panel of other kinases.
-
Phenotypic Correlation: The compound's pharmacological action on a key downstream signaling node (p-MK2) perfectly mimics the genetic knockout of p38α, providing a definitive link between target and phenotype.
This triad of evidence provides a high degree of confidence that 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is a specific and potent modulator of the p38α signaling pathway. This rigorous, self-validating methodology is essential for progressing a compound from a promising hit to a credible drug candidate and serves as a gold standard for target validation in modern drug discovery.
Appendix: Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture & Treatment: Plate A549 cells (or other suitable cell line) to reach 80-90% confluency. Treat cells with 10 µM 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone, 10 µM SB203580, or DMSO (vehicle) for 1 hour at 37°C.
-
Harvesting: Wash cells with PBS, then scrape and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient from 40°C to 70°C for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Sample Preparation & Analysis: Transfer the supernatant to new tubes. Quantify total protein concentration using a BCA assay. Normalize all samples to the same protein concentration. Analyze for soluble p38α using SDS-PAGE and Western Blot with a specific anti-p38α antibody.
-
Data Analysis: Quantify band intensity and plot the percentage of soluble p38α against temperature. Determine the Tm for each condition.
Protocol 2: CRISPR/Cas9 Knockout and In-Cell Western
-
gRNA Design: Design and validate a guide RNA (gRNA) targeting a constitutive early exon of the MAPK14 gene.
-
Transfection: Co-transfect HEK293T cells with plasmids encoding Cas9 nuclease and the validated MAPK14 gRNA.
-
Clonal Selection: Select single-cell clones and expand them.
-
Validation: Screen clones for p38α protein knockout by Western Blot. Confirm on-target gene editing by Sanger sequencing of the genomic locus.
-
In-Cell Western:
-
Plate WT and validated p38α KO cells in a 96-well plate.
-
Starve cells, then pre-treat with compound or vehicle for 1 hour.
-
Stimulate with 1 µg/mL LPS for 30 minutes.
-
Fix, permeabilize, and block the cells within the wells.
-
Incubate with primary antibodies: Rabbit anti-p-MK2 (Thr334) and Mouse anti-GAPDH (loading control).
-
Incubate with fluorescently-labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse).
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Normalize the p-MK2 signal to the GAPDH signal in each well.
-
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
An, F., et al. (2018). SB203580 is a potent and selective inhibitor of receptor-interacting protein kinase 1. Biochemical and Biophysical Research Communications. [Link]
-
Rousseau, S., et al. (1997). The p38 MAP kinase pathway is responsible for the phosphorylation of the awe-inspiring kinase MK2. EMBO Journal. [Link]
-
Morgan, D. (2016). The use of genetic and chemical validation for drug target identification. Annual Review of Pharmacology and Toxicology. [Link]
Technical Guide: The Impact of Fluorine Substitution on 4-Bromo-2-fluoro-4'-pyrrolidinomethyl Benzophenone Activity
This guide provides an in-depth technical analysis of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-71-1), focusing on the specific pharmacological and physicochemical impacts of the ortho-fluorine substitution.
Executive Summary
4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is a highly specialized functionalized diarylketone scaffold. While often utilized as a late-stage intermediate in the synthesis of novel psychoactive substances (NPS) and specific antihistaminic or analgesic agents, the molecule itself exhibits distinct structure-activity relationship (SAR) profiles driven by its halogenation pattern.
The 2-fluoro (ortho-fluorine) substitution is the critical determinant of this molecule's "activity," acting as a conformational lock and metabolic shield . This guide analyzes how this specific modification enhances bioavailability, alters receptor binding kinetics, and modulates chemical reactivity compared to its non-fluorinated analogues.
Mechanistic Analysis: The "Fluorine Effect"
The introduction of a fluorine atom at the ortho position (C2) of the benzophenone core is not merely a lipophilic modification; it fundamentally alters the molecule's spatial arrangement and biological fate.
A. Conformational Locking (Steric Control)
In non-substituted benzophenones, the two phenyl rings can rotate relatively freely, often adopting a twist angle to minimize steric repulsion.
-
The Fluorine Impact: The van der Waals radius of Fluorine (1.47 Å) creates a specific steric clash with the carbonyl oxygen. This forces the 4-bromo-2-fluoro phenyl ring to rotate out of the carbonyl plane, typically inducing a dihedral twist of ~30–45° .
-
Biological Consequence: This "pre-organized" non-coplanar conformation often matches the binding pocket of target proteins (e.g., Tubulin or Mu-opioid receptors) more effectively than the flexible non-fluorinated parent, reducing the entropic penalty of binding.
B. Metabolic Blocking (ADME Optimization)
The C2 position on the phenyl ring is a primary site for Phase I metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
The Fluorine Impact: The C–F bond is metabolically inert (bond energy ~116 kcal/mol). Substitution at the 2-position effectively blocks aromatic hydroxylation , forcing metabolism to occur at less favorable distal sites or on the pyrrolidine ring.
-
Biological Consequence: Significantly increased half-life (
) and oral bioavailability compared to the 2-H analogue.
C. Electronic Deactivation
Fluorine is the most electronegative element, exerting a strong inductive withdrawal (-I effect) on the aromatic ring.
-
The Fluorine Impact: It lowers the electron density of the aromatic ring, making it less susceptible to oxidative attack but potentially increasing the electrophilicity of the central carbonyl carbon.
Comparative Performance Guide
The following table contrasts the 2-Fluoro variant against its hydrogen (non-substituted) and chlorine analogues to illustrate the optimization achieved by this specific substitution.
| Feature | 2-Fluoro (Target) | 2-Hydrogen (Standard) | 2-Chloro (Alternative) | Impact on Activity |
| Steric Radius | 1.47 Å | 1.20 Å | 1.75 Å | F provides optimal twist without excessive bulk that hinders binding. |
| Metabolic Stability | High (Blocks C2-OH) | Low (Rapid C2-OH) | High | F extends duration of action significantly. |
| Lipophilicity (LogP) | ~4.2 (Predicted) | ~3.9 | ~4.5 | F enhances CNS penetration/membrane permeability. |
| Electronic Effect | Strong Withdrawal | Neutral | Moderate Withdrawal | F alters pKa of distal amines less than Cl, maintaining solubility. |
| Binding Affinity | Optimized (Pre-organized) | Variable (High Entropy) | Poor (Steric Clash) | F often yields sub-nanomolar affinity in benzophenone targets. |
Visualizing the Mechanism
The following diagram illustrates the metabolic shunting and conformational locking provided by the fluorine substitution.
Caption: The dual mechanism of Ortho-Fluorine substitution: blocking metabolic degradation at the C2 position and enforcing a bioactive twisted conformation.
Experimental Protocols
To validate the activity differences described above, the following protocols are recommended for researchers characterizing this compound.
Protocol A: Comparative Metabolic Stability Assay (Microsomal Stability)
Objective: Quantify the half-life extension provided by the 2-F substitution.
-
Preparation: Prepare 10 mM stock solutions of the 2-F target and the 2-H analogue in DMSO.
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Expected Result: The 2-F analogue should exhibit a significantly lower intrinsic clearance (
) than the 2-H analogue.
-
Protocol B: Tubulin Polymerization Inhibition Assay
Note: Benzophenones with ortho-substituents are known tubulin inhibitors. This assay confirms the pharmacodynamic impact.
-
Reagent Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Dosing: Prepare a 5-point dilution series of the compound (0.1 µM to 100 µM).
-
Reaction:
-
Mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Add test compound or vehicle (DMSO) to a 96-well plate.
-
Initiate polymerization by warming to 37°C.
-
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.
-
Data Analysis: Determine the
of the polymerization curve. Calculate IC50 relative to the Colchicine positive control.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile (Precursor Analysis). Retrieved from [Link]
-
Liou, J. P., et al. (2002).[1] Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556–2562.[1] Retrieved from [Link]
-
Kühnle, M., et al. (2011). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 54(13), 4806–4816. Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Sources
A Comparative Guide to the Photostability of UV Absorbers for Pharmaceutical Applications: Featuring 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the development of photosensitive drug products, the selection of an appropriate UV absorber is paramount to ensuring product stability, efficacy, and safety. Photodegradation can lead to loss of active pharmaceutical ingredient (API), the formation of potentially toxic byproducts, and changes in the physicochemical properties of the formulation. This guide provides a comparative analysis of the photostability of a novel benzophenone derivative, 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone, alongside other commercially significant UV absorbers.
While direct experimental photostability data for 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is not yet publicly available, this guide will infer its likely photostability profile based on the well-established characteristics of the benzophenone class of UV absorbers. This analysis is grounded in established photochemical principles and supported by experimental data for analogous compounds.
The Critical Role of Photostability in UV Absorbers
UV absorbers are incorporated into pharmaceutical formulations and packaging to protect light-sensitive ingredients from degradation.[1][2] Their primary function is to absorb harmful UV radiation and dissipate it as harmless thermal energy.[3] However, the UV absorber itself must be photostable to provide long-lasting protection.[3] A photounstable UV filter can degrade upon exposure to light, leading to a loss of its protective capabilities and the potential for generating reactive species that could further compromise the drug product's stability.[4]
A Comparative Overview of UV Absorber Classes
The photostability of a UV absorber is intrinsically linked to its chemical structure. Different classes of UV absorbers exhibit distinct photochemical behaviors. This section compares the predicted photostability of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone with representatives from other major classes.
Benzophenones: The Subject of Our Focus
Featured Compound: 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
Predicted Photostability Profile:
The photostability of substituted benzophenones is influenced by the nature and position of the substituents on the aromatic rings.[5][6] The presence of a hydroxyl group at the 2-position is a key feature in many highly photostable benzophenone UV absorbers. This allows for an efficient energy dissipation mechanism via keto-enol tautomerism, where the absorbed UV energy is released as heat through a reversible intramolecular proton transfer.[3]
While 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone lacks the 2-hydroxy group, its photostability will be governed by the electronic effects of its substituents. The electron-withdrawing bromine and fluorine atoms, and the electron-donating pyrrolidinomethyl group, will influence the energy levels of the excited states and the potential photodegradation pathways. Generally, benzophenone derivatives are considered to be relatively photostable.[5]
Comparative Benzophenone: Benzophenone-3 (Oxybenzone)
Benzophenone-3 is a widely used UV absorber that contains a hydroxyl group at the 2-position, contributing to its good photostability.[7][8] However, concerns have been raised about its potential endocrine-disrupting effects and environmental persistence.[9]
Dibenzoylmethanes: The Photolabile UVA Absorber
Representative Compound: Avobenzone (Butyl Methoxydibenzoylmethane)
Avobenzone is a highly effective UVA absorber but is notoriously photounstable.[10] Upon UV exposure, it can undergo photo-isomerization and cleavage, leading to a rapid loss of its protective capacity.[11] Consequently, avobenzone is almost always formulated with photostabilizers.[10][11][12]
Cinnamates: UVB Absorbers with Isomerization Concerns
Representative Compound: Octyl Methoxycinnamate (Octinoxate)
Octyl methoxycinnamate (OMC) is a common UVB filter. Its primary photodegradation pathway involves trans-cis isomerization, which reduces its UV-absorbing efficacy.[13] While this isomerization can be reversible to some extent, irreversible photodegradation can also occur, particularly in the presence of other photolabile compounds.[4][13]
Benzotriazoles: Generally Photostable with a Unique Mechanism
Representative Compound: Drometrizole Trisiloxane
Benzotriazole-based UV absorbers are known for their excellent photostability.[14] Similar to 2-hydroxybenzophenones, they possess an efficient energy dissipation mechanism involving intramolecular proton transfer, which allows them to revert to their ground state without undergoing chemical alteration.[3][14]
Quantitative Comparison of UV Absorber Photostability
The following table summarizes the key photostability characteristics of the selected UV absorbers. The data for 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is predictive and based on the general properties of the benzophenone class.
| UV Absorber | Chemical Class | Primary UV Protection | Photostability Profile | Common Photodegradation Pathways |
| 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone | Benzophenone | UVA/UVB (Predicted) | Predicted to be moderately to highly stable | Photoreduction, fragmentation (predicted) |
| Benzophenone-3 | Benzophenone | UVA/UVB | Generally stable[7][8] | Minor photodegradation observed[5] |
| Avobenzone | Dibenzoylmethane | UVA | Highly unstable[10] | Photo-isomerization, photo-cleavage[11] |
| Octyl Methoxycinnamate | Cinnamate | UVB | Moderately stable | Trans-cis isomerization, dimerization[4][13] |
| Drometrizole Trisiloxane | Benzotriazole | UVA/UVB | Highly stable | Minimal degradation |
Experimental Protocols for Assessing Photostability
To ensure the scientific integrity of photostability claims, standardized testing protocols are essential. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q1B guideline and the ISO 24443 standard provide frameworks for robust photostability testing.[15][16][17][18][19]
ICH Q1B Guideline for Photostability Testing
The ICH Q1B guideline outlines the requirements for photostability testing of new drug substances and products.[15][17][19] The testing involves two stages: forced degradation and confirmatory studies.[15]
Forced Degradation: This stage aims to evaluate the overall photosensitivity of the material to develop and validate analytical methods and to elucidate degradation pathways.[15]
Confirmatory Studies: These studies are performed on the drug product in its final packaging to assess its photostability under standardized conditions.[15] The samples are exposed to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[15][19]
A crucial aspect of this protocol is the use of "dark controls," which are samples protected from light but stored under the same temperature and humidity conditions as the exposed samples.[15] This allows for the differentiation between photodegradation and thermal degradation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. longchangchemical.com [longchangchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sunscreens: photostability, formulation and skin penetration [researchonline.jcu.edu.au]
- 8. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling the metabolic effects of benzophenone-3 on the endosymbiotic dinoflagellate Cladocopium goreaui - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uvabsorbers.com [uvabsorbers.com]
- 12. ijshr.com [ijshr.com]
- 13. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. abich.ca [abich.ca]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. kcia.or.kr [kcia.or.kr]
- 19. ema.europa.eu [ema.europa.eu]
Validating In Vitro Discoveries: A Comparative In Vivo Analysis of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
A Guide for Researchers in Drug Development
In the landscape of modern drug discovery, the journey from a promising in vitro "hit" to a validated in vivo candidate is a critical and often complex process. This guide provides a comprehensive framework for researchers and scientists on how to design and execute an in vivo validation study, using the novel compound 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone as a case study. While specific in vitro data for this compound is not publicly available, its benzophenone scaffold is a common motif in a variety of pharmacologically active agents, including kinase inhibitors.[1][2][3] This guide will, therefore, hypothesize a kinase inhibitory activity for this compound and outline a rigorous validation pathway.
Part 1: The Foundational In Vitro Characterization
Before embarking on costly and time-consuming in vivo studies, a thorough in vitro characterization of the lead compound is paramount. This initial phase is crucial for establishing a baseline of activity, selectivity, and a preliminary understanding of the mechanism of action.
Initial Target Screening and Potency Determination
Given the prevalence of the benzophenone scaffold in kinase inhibitors, an initial screening against a panel of kinases is a logical starting point.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: A biochemical assay, such as a radiometric assay or a fluorescence-based assay, is employed to measure the enzymatic activity of the target kinase.[4] The assay quantifies the phosphorylation of a substrate by the kinase.
-
Procedure:
-
A panel of recombinant human kinases is selected for screening.
-
Each kinase is incubated with its specific substrate and ATP (the phosphate donor).
-
4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is added at various concentrations.
-
The rate of substrate phosphorylation is measured and compared to a control (without the inhibitor).
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit 50% of the kinase activity.[4]
-
-
Data Analysis: The IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Table 1: Hypothetical In Vitro Kinase Profiling Data for 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 85 |
| Kinase C | >10,000 |
| Kinase D | 250 |
This data is hypothetical and for illustrative purposes only.
Cell-Based Assays: Confirming Target Engagement in a Biological Context
Following the identification of a primary target (e.g., Kinase A), the next step is to verify that the compound can engage this target within a cellular environment.
Experimental Protocol: Cellular Target Engagement Assay
-
Cell Line Selection: Choose a cancer cell line known to be dependent on the activity of Kinase A for its growth and survival.
-
Western Blot Analysis:
-
Treat the selected cell line with increasing concentrations of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone.
-
Lyse the cells and perform a Western blot to assess the phosphorylation status of a known downstream substrate of Kinase A.
-
A reduction in the phosphorylation of the substrate would indicate successful target engagement by the compound.
-
-
Cell Viability Assay:
-
Treat the same cell line with the compound and measure cell viability over time using an assay such as the MTT or CellTiter-Glo® assay.
-
A dose-dependent decrease in cell viability would correlate the target engagement with a functional cellular outcome.
-
Part 2: The In Vivo Validation - Bridging the Gap from Bench to Preclinical Models
Once a compound has demonstrated promising in vitro activity and cellular target engagement, the focus shifts to in vivo validation. This phase aims to assess the compound's pharmacokinetics, pharmacodynamics, efficacy, and safety in a living organism.
The In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel compound.
Caption: A streamlined workflow for the in vivo validation of a novel therapeutic candidate.
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound is crucial for determining the appropriate dosing regimen for efficacy studies.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Healthy BALB/c mice are typically used for initial PK studies.
-
Administration: A single dose of 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is administered via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Blood samples are collected at multiple time points post-administration.
-
Bioanalysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Key PK parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
-
Pharmacodynamic (PD) Studies: What the Drug Does to the Body
PD studies are designed to confirm that the compound is hitting its intended target in the in vivo model and to identify biomarkers that can be used to monitor its activity.
Experimental Protocol: In Vivo Target Engagement and Biomarker Analysis
-
Animal Model: Tumor-bearing mice (e.g., nude mice with xenografts of the previously selected cancer cell line) are used.
-
Treatment: Animals are treated with 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone at a dose determined from the PK studies.
-
Tissue Collection: At various time points after treatment, tumors and other relevant tissues are collected.
-
Analysis:
-
Western Blot: Tumor lysates are analyzed by Western blot to assess the phosphorylation status of the downstream substrate of Kinase A, similar to the in vitro cellular assay.
-
Immunohistochemistry (IHC): Tumor sections can be stained for the phosphorylated substrate to visualize target inhibition within the tumor microenvironment.
-
Efficacy Studies: Demonstrating a Therapeutic Effect
The ultimate goal of in vivo validation is to demonstrate that the compound has a therapeutic effect in a disease model.
Experimental Protocol: Xenograft Tumor Model Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are implanted with the cancer cell line of interest.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Animals are randomized into several groups:
-
Vehicle control
-
4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (at one or more dose levels)
-
A positive control/comparator compound (a known inhibitor of Kinase A)
-
-
Dosing and Monitoring: Animals are dosed according to a predetermined schedule. Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone | 10 | 800 ± 150 | 46.7 |
| 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone | 30 | 450 ± 100 | 70.0 |
| Comparator Compound (Known Kinase A Inhibitor) | 20 | 500 ± 120 | 66.7 |
This data is hypothetical and for illustrative purposes only.
Comparative Analysis: Benchmarking Against Alternatives
A crucial aspect of this guide is the objective comparison of the novel compound's performance against an established alternative. The comparator compound, a known inhibitor of the same target, provides a benchmark for evaluating the potency and efficacy of the new chemical entity. As seen in the hypothetical data in Table 2, 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone at a 30 mg/kg dose shows a slightly better tumor growth inhibition than the comparator compound at 20 mg/kg, suggesting it may be a more potent in vivo agent.
Part 3: Safety and Tolerability - A Critical Hurdle
Efficacy alone is not sufficient for a compound to advance in the drug development pipeline. A thorough assessment of its safety profile is equally important.
Toxicity Studies
Preliminary toxicity data is collected during the efficacy studies by monitoring:
-
Body weight changes: Significant weight loss can be an indicator of toxicity.
-
Clinical observations: Any signs of distress, such as changes in posture, activity, or grooming, are recorded.
-
Gross pathology: At the end of the study, major organs are examined for any visible abnormalities.
More formal toxicology studies, both acute and chronic, would be required for further development, but these initial observations provide a crucial first look at the compound's safety profile.
Conclusion
The validation of in vitro findings in a relevant in vivo model is a cornerstone of successful drug development. This guide has provided a comprehensive, albeit hypothetical, roadmap for advancing a novel compound, 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone, from an initial in vitro hit to a candidate with demonstrated in vivo efficacy. By following a logical and rigorous experimental workflow that encompasses pharmacokinetics, pharmacodynamics, efficacy, and safety, researchers can make informed decisions about the future development of their lead compounds. The inclusion of a comparator compound is essential for contextualizing the performance of the new agent and establishing its potential advantages. While the path from the lab to the clinic is long and challenging, a well-designed in vivo validation study is a critical step in navigating this journey.
References
-
Wikipedia. Benzophenone. [Link]
-
Arch Pharm (Weinheim). (2001). Benzophenone Derivatives and Related Compounds as Potent Histamine H3-receptor Antagonists and Potential PET/SPECT Ligands. [Link]
-
European Journal of Medicinal Chemistry. (2011). Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. [Link]
-
RSC Medicinal Chemistry. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
-
ResearchGate. (2023). Examples of benzophenone derivatives in the market and their uses. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Sources
Personal Protective Equipment (PPE) Guide: Handling 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
[1]
Executive Summary: Beyond the Checklist
Safety in the laboratory is not merely about compliance; it is about understanding the molecular behavior of the compounds you handle. 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone is a multi-functional intermediate. It combines the photo-activity of a benzophenone , the lipophilicity of halogenated aromatics , and the basicity/corrosivity of a cyclic amine (pyrrolidine) .
Standard "lab coat and glasses" protocols are insufficient. This guide bridges the gap between generic safety data and the specific risks posed by this complex molecule, focusing on preventing dermal absorption and inhalation of corrosive particulates.
Hazard Architecture & Risk Assessment
To select the correct PPE, we must deconstruct the molecule into its risk components. Since specific toxicological data for this exact intermediate may be sparse, we apply the Precautionary Principle based on its functional groups (Structure-Activity Relationship).
| Functional Group | Associated Hazard | PPE Implication |
| Pyrrolidine Ring | Corrosive / Highly Irritating. Cyclic amines can cause severe skin burns and eye damage (pH > 11 in solution). | Glove Selection: Requires chemical resistance to organic bases. Eye Protection: Goggles required to prevent corneal damage from dust. |
| Benzophenone Core | Photosensitizer / Irritant. Potential for allergic skin reactions and photo-toxicity. | Skin Coverage: Zero skin exposure allowed. UV protection if working with high-intensity light. |
| Halogens (Br, F) | Lipophilicity. Increases the ability of the molecule to penetrate the stratum corneum (skin barrier). | Double Gloving: Mandatory to prevent permeation. |
PPE Selection Matrix
The physical state of the compound dictates the protection level.
Table 1: Tiered PPE Specifications
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Workup) | Rationale |
| Ocular | Indirect Vent Chemical Goggles (ANSI Z87.1+) | Goggles + Face Shield | Standard safety glasses allow airborne dust to bypass the lens. Solutions pose splash risks that require face shielding.[1] |
| Respiratory | N95 or P100 Respirator (if outside hood) | Half-face Respirator with OV/P100 Cartridges | Benzophenone dusts are irritating; amine vapors from solutions can damage respiratory mucosa. |
| Dermal (Hands) | Double Nitrile (Inner: 4 mil, Outer: 5-8 mil) | Laminate (Silver Shield) Liner + Nitrile Outer | Nitrile degrades rapidly against concentrated amines/halogenated solvents. Laminate offers broad chemical resistance. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Chemical Resistant Apron + Lab Coat | Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-to-coat gap. |
Decision Logic & Workflow
Visualizing the decision process ensures consistency across the research team.
Figure 1: PPE Decision Matrix based on physical state and associated risks.
Operational Protocols
Glove Donning & Doffing Strategy (The "Double Shell" Method)
The most critical moment for exposure is not during handling, but during doffing (removal), when contaminated outer surfaces can touch skin.
The Protocol:
-
Inner Layer: Don a standard 4-mil nitrile examination glove. Tape the cuff to your lab coat sleeve if not using Tyvek sleeves.
-
Outer Layer: Don a longer-cuff, chemically resistant glove (minimum 5-8 mil nitrile or Silver Shield laminate).
-
Inspection: Check for "ballooning" or discoloration immediately after contact with solvents.
-
Change Frequency: Replace the outer glove every 30 minutes of active handling or immediately upon splash.
Weighing & Transfer (Static Control)
Benzophenone derivatives often exhibit high static electricity, causing powder to "jump" and adhere to PPE.
-
Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure.
-
Technique: Never pour from a height. Use a spatula to transfer small amounts to minimize aerosolization.
Decontamination & Doffing Workflow
Improper removal of PPE is a primary cause of secondary contamination. Follow this strict sequence.
Figure 2: Safe Doffing Sequence to prevent secondary exposure.
Disposal & Emergency Response
Waste Management[3]
-
Classification: Treat all solid waste and contaminated PPE as Halogenated Organic Waste .
-
Quenching: If the material is in a reactive solution (e.g., with strong acids), quench carefully before disposal.
-
Container: High-density polyethylene (HDPE) containers are compatible. Avoid metal containers if the solution is acidic.
Emergency Spill Response
-
Solid Spill: Do not dry sweep. Use a HEPA-filtered vacuum or wet-wipe method (using an inert solvent like PEG-400 or water if compatible) to prevent dust generation.
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes, lifting lids. Seek medical attention immediately (potential for corrosive damage from the pyrrolidine moiety).[1]
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). Compound Summary: Pyrrolidine (CID 31268). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). Compound Summary: Benzophenone (CID 3102). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
